1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCKNFCJDWFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138278-39-2 | |
| Record name | 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
This guide serves as a foundational technical monograph for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: 2138278-39-2). It is designed to provide researchers with actionable physicochemical data, robust synthesis protocols, and handling guidelines essential for integrating this building block into medicinal chemistry campaigns.
Executive Summary
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural core—a cyclobutane ring substituted at the 1-position with both a sulfonyl chloride and a methoxymethyl group—offers unique stereoelectronic properties. The cyclobutane ring acts as a conformationally restricted bioisostere for gem-dimethyl or cyclopentyl groups, potentially improving metabolic stability and selectivity. The methoxymethyl side chain introduces a polar ether motif, which can enhance the aqueous solubility of lipophilic scaffolds without introducing a hydrogen bond donor.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride |
| CAS Number | 2138278-39-2 |
| Molecular Formula | C₆H₁₁ClO₃S |
| Molecular Weight | 198.67 g/mol |
| SMILES | COCC1(CCC1)S(=O)(=O)Cl |
| InChI Key | GSMCKNFCJDWFLP-UHFFFAOYSA-N |
| Structural Class | Tertiary Cycloalkyl Sulfonyl Chloride |
Structural Insight: The molecule features a quaternary carbon at the 1-position of the cyclobutane ring. This steric crowding protects the sulfonyl group from rapid metabolic degradation in derived sulfonamides but also reduces the rate of nucleophilic attack during synthesis compared to primary sulfonyl chlorides. The cyclobutane ring typically adopts a puckered conformation to minimize torsional strain, which influences the vector orientation of the methoxymethyl and sulfonyl groups.
Physicochemical Profile
The following data aggregates calculated (in silico) and available experimental parameters. Due to the compound's reactivity, experimental values for boiling point are often theoretical (extrapolated) as the compound decomposes before boiling at atmospheric pressure.
| Parameter | Value (Approx.) | Context/Source |
| Physical State | Solid or Viscous Oil | Low-melting solid (dependent on purity); often an oil in crude form. |
| Density | 1.3 ± 0.1 g/cm³ | Predicted based on molar volume. |
| Boiling Point | ~250°C (760 mmHg) | Decomposition likely >100°C. Distillable only under high vacuum. |
| LogP (Calculated) | 1.0 – 1.4 | Moderate lipophilicity; suitable for fragment-based design. |
| TPSA | 42.5 Ų | Topological Polar Surface Area (Sulfonyl + Ether). |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water/alcohols. |
| pKa (Conj. Acid) | ~ -2 (Sulfonic acid) | The parent sulfonic acid is a strong acid. |
Synthesis & Manufacturing Protocols
High-Fidelity Synthesis Route (Grignard-Mediated)
While direct chlorosulfonation is possible for simple alkanes, the strained cyclobutane ring and the ether functionality necessitate a milder approach to prevent ring-opening or ether cleavage. The most robust route involves the formation of a Grignard reagent followed by sulfination and oxidative chlorination.
Reaction Scheme (DOT Visualization):
Caption: Step-wise synthesis via Grignard formation, sulfur dioxide insertion, and oxidative chlorination.
Detailed Protocol
Step 1: Grignard Formation
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (N₂).
-
Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently to sublime iodine.
-
Addition: Dissolve 1-bromo-1-(methoxymethyl)cyclobutane (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg. Initiate reaction with heat gun if necessary (turbidity indicates start).
-
Completion: Add remaining bromide dropwise to maintain gentle reflux. Stir for 1h at 40°C after addition.
Step 2: Sulfination & Chlorination (The "One-Pot" Variation)
-
Sulfination: Cool the Grignard solution to -78°C. Bubble dry SO₂ gas (excess) into the mixture for 30 mins. The mixture will thicken (formation of sulfinate salt). Allow to warm to Room Temperature (RT) and purge excess SO₂ with N₂.
-
Chlorination: Cool the mixture to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise or add Sulfuryl Chloride (SO₂Cl₂) dropwise. Note: NCS is milder and preferred to avoid side reactions with the ether.
-
Workup: Quench with ice water. Extract immediately with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove succinimide byproducts if NCS is used.
Reactivity & Stability Profile
Reactivity Matrix
The sulfonyl chloride moiety is a hard electrophile. The presence of the quaternary carbon adjacent to the sulfur atom creates a "neopentyl-like" steric environment, retarding the rate of substitution compared to primary sulfonyl chlorides.
-
Aminolysis (Primary Application): Reacts with primary/secondary amines to form sulfonamides. Requires a base (TEA, DIPEA, or Pyridine) to scavenge HCl.
-
Hydrolysis: Reacts with water to form 1-(methoxymethyl)cyclobutane-1-sulfonic acid. This reaction is autocatalytic as the generated HCl accelerates further hydrolysis.
-
Thermal Stability: Unstable above 100°C. Thermal decomposition releases SO₂, generating the corresponding alkyl chloride.
Mechanistic Pathway: Sulfonamide Formation
Caption: Mechanism of sulfonamide formation via nucleophilic substitution at the sulfur atom.
Handling, Safety & Storage
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][2][3][4]
-
Moisture Sensitive: Reacts violently with water.[3]
Storage Protocol:
-
Temperature: Store at -20°C (Freezer). Long-term storage at RT leads to degradation.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended for secondary sealing.
Emergency Procedures:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
-
Spill: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on large spills.
References
-
Sigma-Aldrich. 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride Product Page. (Accessed 2024).[5] Link
-
PubChem. Compound Summary: 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.[6] National Library of Medicine. Link
-
BenchChem. Protocol for Synthesis of 1-Methylcyclobutane-1-sulfonamide. (General procedure for cyclobutane sulfonyl chlorides). Link
-
Organic Syntheses. Synthesis of Sulfonyl Chlorides via Grignard Reagents. Org. Synth. Coll. Vol. 10, p. 200. (Foundational methodology). Link
-
Yang, Z., et al. Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 2014, 46, 225-229.[7] (Alternative synthesis strategy). Link
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- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, a key building block in contemporary organic and medicinal chemistry. The unique structural combination of a strained cyclobutane ring, a flexible methoxymethyl ether, and a highly reactive sulfonyl chloride moiety necessitates a multi-faceted analytical approach for unambiguous characterization. This document details the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section provides an expert interpretation of the spectral features, grounded in fundamental principles and supported by established literature values for related functional groups. Furthermore, this guide includes detailed, field-proven experimental protocols for data acquisition, ensuring that researchers can reliably generate and interpret their own data. This self-validating system of cross-referenced spectroscopic information serves as an authoritative resource for scientists engaged in the synthesis and application of this and related compounds.
Introduction and Molecular Structure
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (C₆H₁₁ClO₃S) is a bifunctional organic molecule with a molecular weight of 198.67 g/mol . Its structure features a quaternary carbon at the 1-position of a cyclobutane ring, substituted with both a methoxymethyl group and an electrophilic sulfonyl chloride group. The compact, rigid cyclobutane scaffold is a desirable feature in drug design for exploring novel chemical space, while the sulfonyl chloride provides a reactive handle for the synthesis of sulfonamides, a critical pharmacophore in numerous therapeutic agents[1].
The accurate and thorough characterization of this molecule is paramount to ensure its suitability for downstream applications. The convergence of data from NMR, FT-IR, and MS provides a robust and definitive confirmation of its chemical identity and purity.
Figure 1: Molecular Structure of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
Synthesis Overview
While the focus of this guide is spectroscopic analysis, understanding the synthetic origin of the molecule provides crucial context. A common and effective method for synthesizing analogous cyclobutane sulfonyl chlorides involves the reaction of a Grignard reagent with sulfuryl chloride (SO₂Cl₂)[1]. This approach is illustrated below.
Caption: Plausible two-step synthesis workflow.
This synthetic route is robust but can introduce impurities such as unreacted starting materials or side-products, reinforcing the need for the rigorous spectroscopic verification detailed in the following sections.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. The combination of these techniques provides a self-validating confirmation of the molecule's structure.
Proton (¹H) NMR Spectroscopy
Principle of Causality: ¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the nucleus. Electron-withdrawing groups, like the sulfonyl chloride and ether oxygen, decrease the electron density (a deshielding effect), causing the signals of nearby protons to appear at a higher chemical shift (further downfield).
Predicted Spectrum Analysis:
-
Methoxymethyl Group (CH₃-O-CH₂-): The methyl (CH₃) protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The adjacent ether oxygen deshields these protons. The methylene (CH₂) protons are also a singlet and are further deshielded by both the adjacent ether oxygen and their proximity to the electron-withdrawing sulfonyl chloride group.
-
Cyclobutane Ring (-CH₂-): The six protons on the cyclobutane ring are non-equivalent and will exhibit complex splitting patterns due to coupling with each other. They are expected to appear as multiplets. Theoretical studies show that protons on a cyclobutane ring typically resonate around 1.9-2.0 ppm[2]. The substitution at C1 will deshield the adjacent methylene protons (at C2 and C4) relative to the more distant methylene protons (at C3).
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.45 | Singlet (s) | 3H | O-CH₃ | Deshielded by adjacent oxygen atom. |
| ~ 3.80 | Singlet (s) | 2H | -CH₂ -O- | Deshielded by oxygen and proximity to C-SO₂Cl. |
| ~ 2.6 - 2.8 | Multiplet (m) | 4H | Cyclobutane CH₂ (adjacent to C1) | Deshielded due to proximity to the sulfonyl chloride group. |
| ~ 2.0 - 2.2 | Multiplet (m) | 2H | Cyclobutane CH₂ (opposite C1) | Closer to a typical unsubstituted cyclobutane signal[2]. |
Carbon-13 (¹³C) NMR Spectroscopy
Principle of Causality: ¹³C NMR spectroscopy maps the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift is highly dependent on the electronic environment. Electronegative atoms like oxygen, sulfur, and chlorine cause a significant downfield shift for the carbons they are attached to.
Predicted Spectrum Analysis:
-
Quaternary Carbon (C-SO₂Cl): This carbon is attached to four non-hydrogen atoms, including the highly electronegative sulfonyl chloride group and the methoxymethyl group. It is expected to be the most downfield of the sp³ carbons.
-
Methoxymethyl Carbons (CH₃-O-CH₂-): The methylene carbon (-CH₂-) is directly bonded to oxygen and will be significantly deshielded. The methyl carbon (-CH₃) is also deshielded by the oxygen but to a lesser extent.
-
Cyclobutane Carbons (-CH₂-): In an unsubstituted cyclobutane, the carbons appear at approximately 22.4 ppm[3][4]. In this molecule, the two methylene carbons adjacent to the quaternary center will be deshielded, while the carbon opposite will be the least affected and thus the most upfield.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 85 - 95 | C -SO₂Cl (Quaternary) | Strongly deshielded by S, O, and Cl substituents. |
| ~ 75 - 80 | -C H₂-O- | Deshielded by ether oxygen and proximity to C1. |
| ~ 59 - 62 | O-C H₃ | Typical range for a methoxy group carbon. |
| ~ 30 - 35 | Cyclobutane C H₂ (adjacent to C1) | Deshielded by the C1 substituents. |
| ~ 16 - 20 | Cyclobutane C H₂ (opposite C1) | Least affected by substitution, closest to unsubstituted value[3]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of specific bond vibrations (stretching, bending). The presence of strong, sharp absorptions at characteristic frequencies is a reliable indicator of specific functional groups.
Predicted Spectrum Analysis: The most diagnostic peaks for this molecule are from the sulfonyl chloride and ether functional groups.
-
Sulfonyl Chloride (R-SO₂Cl): This group gives rise to two very strong and characteristic stretching bands for the S=O double bonds[5][6]. These are often the most prominent peaks in the spectrum. The S-Cl stretch occurs at a lower frequency[7].
-
Ether (C-O-C): A strong C-O stretching band is expected.
-
Alkane (C-H): Standard C-H stretching and bending vibrations from the methyl and cyclobutane groups will be present.
Table 3: Predicted FT-IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~ 1385 - 1405 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl) |
| ~ 1185 - 1200 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl)[5][8] |
| ~ 2850 - 2960 | Medium-Strong | C-H Stretch | Alkane (Cyclobutane & Methyl)[6] |
| ~ 1080 - 1150 | Strong | C-O Stretch | Ether (CH₂-O-CH₃)[9] |
| ~ 1450 - 1470 | Medium | C-H Bend | Alkane (CH₂) |
| ~ 550 - 650 | Medium | S-Cl Stretch | Sulfonyl Chloride (S-Cl)[7] |
Mass Spectrometry (MS)
Principle of Causality: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner[10][11]. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide the molecular weight and structural information.
Predicted Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular weight is 198.67. Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and sulfur (³²S and ³⁴S isotopes), the molecular ion region will show a characteristic pattern. The primary peaks will be at m/z 198 (for ³⁵Cl) and m/z 200 (for ³⁷Cl) in an approximate 3:1 intensity ratio. A smaller M+2 peak from the ³⁴S isotope will also be present.
-
Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds and form stable carbocations or radical cations. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• and SO₂[5][12].
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Notes |
| 198, 200 | [C₆H₁₁O₃SCl]⁺˙ (Molecular Ion) | Isotopic pattern for Cl (~3:1 ratio) confirms presence of one chlorine atom[5]. |
| 163 | [C₆H₁₁O₃S]⁺ | Loss of a chlorine radical (•Cl). |
| 134, 136 | [C₆H₁₁OCl]⁺˙ | Loss of sulfur dioxide (SO₂), a common rearrangement for sulfonyl chlorides[12][13]. |
| 99 | [C₆H₁₁O]⁺ | Loss of the sulfonyl chloride radical (•SO₂Cl). Represents the methoxymethylcyclobutyl cation. |
| 45 | [CH₃OCH₂]⁺ | α-cleavage of the ether linkage, a very common and stable fragment. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), which is an excellent solvent for this type of compound and contains a residual proton signal for referencing[5].
-
Instrument Setup (400 MHz):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set acquisition parameters for ¹H NMR: pulse angle of 30-45°, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 8-16 scans[14].
-
Set parameters for ¹³C NMR: pulse angle of 30°, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline and pure absorption signals.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine relative proton counts.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid Film): Since the compound is likely a liquid or low-melting solid, a neat film is the most straightforward method. Place one drop of the sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[15]. Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions[16].
-
Set acquisition parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and accumulate 16-32 scans for a good signal-to-noise ratio[5].
-
-
Data Acquisition:
-
Place the prepared salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in dichloromethane or methanol) via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) for purity analysis.
-
Instrument Setup (Electron Ionization - EI):
-
Set the ionization energy to the standard 70 eV. This provides reproducible fragmentation patterns that are comparable to library data[5][11].
-
Set the ion source temperature (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.
-
Set the mass analyzer to scan a suitable range, for example, m/z 40-300, to ensure capture of the molecular ion and key fragments.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Analyze the molecular ion region to confirm the molecular weight and the presence of the chlorine isotopic pattern.
-
Identify major fragment ions and propose fragmentation pathways that are consistent with the known structure.
-
Conclusion
The structural elucidation of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride is reliably achieved through a synergistic application of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, respectively, with chemical shifts that are highly indicative of the electronic effects of the ether and sulfonyl chloride moieties. FT-IR spectroscopy provides definitive evidence for these key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight via the molecular ion and reveals plausible fragmentation patterns that are consistent with the proposed structure. The protocols and interpretive guidance provided herein establish a comprehensive and self-validating framework for the characterization of this important synthetic intermediate, ensuring high standards of scientific integrity for researchers in the field.
References
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Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1965). The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1213-1217. [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
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NMR sample preparation guidelines. (n.d.). MR-Solutions. [Link]
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Wiberg, K. B., & Marquez, M. (2014). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Journal of Computational Chemistry, 35(23), 1699–1704. [Link]
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Baran, P. S., & O'Malley, D. P. (2004). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Angewandte Chemie International Edition, 43(20), 2674-2677. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]
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Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. [Link]
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Friebolin, H. (1998). Basic One- and Two-dimensional NMR spectroscopy (3rd ed.). WILEY-VCH. [Link]
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Boryski, J., & Golankiewicz, B. (1996). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 1(1), 82-88. [Link]
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Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry. (n.d.). U.S. Environmental Protection Agency. [Link]
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Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]
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Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1163-1175. [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1735–1742. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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An In-depth Technical Guide to the Stability and Reactivity of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, a potentially valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of sulfonyl chloride chemistry with insights into the structural effects of the cyclobutane and methoxymethyl moieties. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the handling, storage, and synthetic application of this compound. We will explore its anticipated stability under various conditions, its reactivity profile with common nucleophiles, and provide detailed, self-validating experimental protocols for its use and characterization.
Introduction: The Structural and Synthetic Context
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone functional group in modern organic synthesis, prized for their ability to readily form sulfonamides and sulfonate esters—moieties of paramount importance in pharmaceuticals and materials science.[1][2] The title compound, 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, introduces a unique combination of a strained four-membered ring and a flexible ether linkage. The cyclobutane scaffold offers a rigid, three-dimensional element that can be valuable for probing ligand-receptor interactions in drug design.[3] The methoxymethyl group, on the other hand, can influence solubility and metabolic stability.[4]
This guide will dissect the anticipated chemical behavior of this molecule, providing a foundational understanding for its incorporation into synthetic workflows.
Predicted Stability Profile
The stability of a sulfonyl chloride is a critical parameter for its storage and use.[5] Decomposition can occur through several pathways, primarily hydrolysis and thermal degradation.
Hydrolytic Stability
Sulfonyl chlorides are inherently susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[6][7] This reaction is typically irreversible and can be a significant consideration during aqueous workups or storage in non-anhydrous conditions.[8]
RSO₂Cl + H₂O → RSO₃H + HCl [6]
The rate of hydrolysis is dependent on several factors, including the steric hindrance around the sulfonyl group and the electronic nature of the substituent. For 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, the tertiary nature of the carbon attached to the sulfonyl group might offer some steric protection, potentially slowing the rate of hydrolysis compared to primary alkanesulfonyl chlorides. However, it is crucial to assume that the compound is moisture-sensitive.
Key Recommendations for Preventing Hydrolysis:
-
Anhydrous Conditions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]
-
Dry Glassware: Glassware should be oven-dried and cooled under a stream of inert gas before use.[8]
-
Careful Workup: Aqueous workups should be performed quickly and at low temperatures to minimize hydrolysis.[8]
Thermal Stability
Elevated temperatures can induce the decomposition of sulfonyl chlorides.[8] Two common thermal decomposition pathways are:
-
SO₂ Extrusion: This pathway leads to the formation of an alkyl chloride and sulfur dioxide. This is particularly prevalent for sulfonyl chlorides that can form a stable carbocation.[9] The tertiary nature of the 1-(methoxymethyl)cyclobutane substituent could make this pathway a consideration.
-
Radical Decomposition: Cleavage of the S-Cl bond can initiate radical chain reactions.[8][10]
It is advisable to store 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride at low temperatures (e.g., 2-8°C) and to conduct reactions at or below room temperature whenever feasible to minimize thermal decomposition.[11]
Data Summary: General Stability of Sulfonyl Chlorides
| Condition | Potential Decomposition Product(s) | Mitigation Strategies | Citation(s) |
| Presence of Water/Moisture | Corresponding Sulfonic Acid, HCl | Use anhydrous solvents, inert atmosphere, dry glassware. | [6][7][8] |
| Elevated Temperatures | Alkyl Chloride + SO₂, Radical Products | Low-temperature storage and reactions. | [8][9][10] |
| Basic Conditions (Aqueous) | Sulfonate Salt | Controlled addition of base at low temperatures. | [12] |
| Exposure to Light | Potential for radical decomposition. | Store in amber vials or protect from light. | [13] |
Reactivity with Nucleophiles
The electrophilic sulfur atom of the sulfonyl chloride group is the primary site of reactivity.[1][2] It readily reacts with a variety of nucleophiles in substitution reactions.
Reaction with Amines: Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[2] This reaction typically requires a base to neutralize the HCl byproduct.
RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl [6]
The choice of base (e.g., pyridine, triethylamine, or an excess of the amine substrate) and solvent is critical for optimizing the reaction and minimizing side reactions.
Reaction with Alcohols: Sulfonate Ester Formation
In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters.[1] This is a valuable transformation as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).
RSO₂Cl + R'OH → RSO₂OR' + HCl
Friedel-Crafts Sulfonylation
With electron-rich aromatic compounds, sulfonyl chlorides can undergo Friedel-Crafts reactions to form sulfones.[6]
RSO₂Cl + ArH → RSO₂Ar + HCl
Experimental Protocols
The following protocols are provided as a starting point for the use of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, based on general procedures for sulfonyl chlorides.
Protocol: Synthesis of a Sulfonamide
Objective: To synthesize a sulfonamide from 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride and a primary amine.
Materials:
-
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dry all glassware in an oven and cool under a stream of nitrogen.
-
Dissolve the primary amine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol: Assessment of Hydrolytic Stability
Objective: To qualitatively assess the hydrolytic stability of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
Materials:
-
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Prepare a stock solution of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in THF.
-
Spot the stock solution on a TLC plate as a reference (t=0).
-
To the stock solution, add 10% v/v water.
-
At regular intervals (e.g., 15, 30, 60 minutes), take an aliquot of the solution and spot it on the TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light or by staining. The appearance of a new, more polar spot (the sulfonic acid) and the disappearance of the starting material spot will indicate the rate of hydrolysis.
Visualizations
General Reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
Caption: Key reactions of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
Sulfonyl chlorides should be handled with care in a well-ventilated fume hood.[14] They are corrosive and can cause severe skin and eye burns.[15][16] Upon contact with moisture, they release HCl gas, which is a respiratory irritant.[17][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride is a promising synthetic intermediate. While its specific properties are not widely reported, a thorough understanding of the general stability and reactivity of sulfonyl chlorides provides a strong basis for its successful application. By adhering to anhydrous reaction conditions, maintaining low temperatures, and employing appropriate safety precautions, researchers can effectively utilize this compound in the synthesis of novel molecules.
References
-
Sulfonyl halide - Wikipedia. [Link]
-
Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Sulfuryl chloride - Wikipedia. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. [Link]
-
Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. [Link]
-
Sulfuryl chloride - Yufeng. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. [Link]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing). [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. [Link]
-
ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. - ResearchGate. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. [Link]
-
CAS No : 2090155-98-7 | Product Name : 1-Methylcyclobutane-1-sulfonyl Chloride. [Link]
-
Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem - NIH. [Link]
-
One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC - NIH. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. [Link]
-
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (C6H11ClO3S) - PubChemLite. [Link]
-
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - Organic Syntheses. [Link]
-
Reactivity of sulphuryl chloride in acetonitrile with the elements - RSC Publishing. [Link]
-
Cyclobutyl methane sulfonyl chloride | C5H10Cl2O2S | CID 122197699 - PubChem. [Link]
-
[1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride (C7H13ClO3S) - PubChemLite. [Link]
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Advanced Technical Guide: 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride Derivatives
Part 1: Executive Summary & Structural Rationale
In the modern era of "escaping flatland" in drug discovery, sp³-rich scaffolds are paramount for improving solubility and metabolic stability. 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: 2138278-39-2) represents a high-value building block that introduces a rigid, gem-disubstituted cyclobutane motif into a pharmacophore.
Unlike simple alkyl chains, the cyclobutane ring locks the sulfonyl group and the methoxymethyl tail into a specific vector relationship. This "gem-disubstituted effect" (Thorpe-Ingold effect) restricts the conformational entropy of the attached ligands, often leading to higher binding affinity for target proteins and improved metabolic stability by blocking adjacent metabolic soft spots.
Key Physicochemical Attributes
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₆H₁₁ClO₃S | Core Reagent |
| Molecular Weight | 198.67 g/mol | Fragment-based discovery friendly (<200 Da) |
| LogP | ~1.4 | Lipophilic enough for permeability, polar enough for solubility |
| TPSA | ~45 Ų | Good balance for oral bioavailability |
| Geometry | Puckered Ring (~30°) | Non-planar; explores 3D chemical space |
Part 2: Synthetic Architecture & Methodologies
The synthesis of 1-substituted cyclobutane-1-sulfonyl chlorides is non-trivial due to the strain of the four-membered ring and the steric hindrance at the quaternary center. Two primary routes are validated for this class of compounds: the Grignard-Sulfuryl Chloride Route (preferred for scale) and the Thiol Oxidative Chlorination Route (preferred for mildness).
Pathway Visualization (DOT)
Caption: Dual synthetic pathways accessing the quaternary sulfonyl chloride core. The Grignard route is generally preferred for gram-scale production.
Detailed Experimental Protocol: The Grignard-Sulfuryl Chloride Method
Context: This protocol is adapted from standard methodologies for 1-methylcyclobutane-1-sulfonyl chloride, optimized for the methoxymethyl analog. The ether linkage is stable under Grignard conditions, making this a robust route.
Reagents:
-
1-Bromo-1-(methoxymethyl)cyclobutane (Starting Material)
-
Magnesium turnings (activated)
-
Sulfuryl Chloride (
)[1][2] -
Anhydrous THF (Tetrahydrofuran)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck round-bottom flask under Argon, add activated Magnesium turnings (1.2 equiv).
-
Add a crystal of iodine and cover with minimal anhydrous THF.
-
Add 10% of the 1-bromo-1-(methoxymethyl)cyclobutane solution in THF to initiate the reaction (look for decolorization of iodine and exotherm).
-
Dropwise add the remaining bromide solution while maintaining a gentle reflux.
-
Critical Control Point: Stir at reflux for 2 hours to ensure complete consumption of the sterically hindered bromide.
-
-
Sulfonylation:
-
Cool a separate flask containing Sulfuryl Chloride (1.5 equiv) in anhydrous DCM to -78°C (Dry ice/Acetone bath).
-
Transfer the prepared Grignard reagent via cannula slowly into the
solution. -
Mechanistic Note: The low temperature prevents the "Wurtz-type" coupling side reactions and favors the attack on sulfur.
-
Allow the mixture to warm to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench the reaction carefully with saturated
solution (Gas evolution!). -
Extract with DCM (3x).
-
Wash organic layers with brine, dry over
, and concentrate in vacuo at low temperature (<30°C). -
Stability Warning: The product is a sulfonyl chloride; it is sensitive to hydrolysis. Store under inert gas at -20°C.
-
Part 3: Medicinal Chemistry Applications[5][6][7][8][9][10]
The 1-(methoxymethyl)cyclobutane motif acts as a bioisostere for the tert-butyl group or the gem-dimethyl group. However, it offers distinct advantages:[3]
-
Dipole Modulation: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in the binding pocket (e.g., backbone amides).
-
Solubility: The ether oxygen lowers the LogP compared to a pure cycloalkyl or tert-butyl group, improving aqueous solubility.
-
Metabolic Blocking: The quaternary center prevents cytochrome P450 oxidation at the alpha-position.
Strategic Decision Matrix (SAR)
Caption: Decision tree for selecting the methoxymethyl-cyclobutane scaffold during Lead Optimization.
Case Study Reference
Recent patent literature highlights the utility of substituted cyclobutanes in RXFP1 modulators and metabolic disease treatments. Specifically, the introduction of the cyclobutane ring into sulfonamide inhibitors has been shown to improve selectivity profiles by filling hydrophobic pockets with defined geometry.
Part 4: References
-
Sigma-Aldrich. (n.d.). 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride Product Sheet. Retrieved from
-
BenchChem. (2025).[2] A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. Retrieved from
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (PMC). Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. Retrieved from
-
Broad Institute. (2018). WO2018175537A1 - Compounds and Methods for Treating Metabolic Conditions. Retrieved from
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
discovery and history of cyclobutane-containing sulfonyl chlorides
The Rise of Cyclobutanesulfonyl Chlorides: From Lab Curiosities to Precision Tools
Part 1: Introduction & Significance
The "Goldilocks" Scaffolds of Medicinal Chemistry In the quest to escape "flatland"—the over-reliance on planar aromatic rings in drug discovery—medicinal chemists have increasingly turned to saturated, sp³-rich scaffolds. Among these, the cyclobutane ring occupies a "Goldilocks" zone. It offers more metabolic stability than the highly strained cyclopropane, yet provides a rigid, defined vector orientation that the floppier cyclopentane lacks.
The Reagent: Cyclobutanesulfonyl Chloride Cyclobutanesulfonyl chloride (CAS: 338453-16-0) is the primary "warhead" used to install this motif into sulfonamides, sulfonylureas, and sulfonate esters. Unlike its aromatic counterparts (e.g., tosyl chloride), its chemistry is dominated by the unique strain energy of the four-membered ring (~26 kcal/mol). This guide explores the evolution of its synthesis, the technical challenges of its production, and its application in modern fragment-based drug discovery (FBDD).
Part 2: Historical Evolution & Synthesis
The history of cyclobutanesulfonyl chloride is not defined by a single "eureka" moment in the 19th century, but rather by the gradual overcoming of synthetic limitations associated with ring strain.
Era 1: The "Forbidden" Route (Direct Chlorosulfonation)
In the early 20th century, the standard method for making sulfonyl chlorides was the direct reaction of an alkane with sulfuryl chloride (
-
The Failure: When applied to cyclobutane, the high energy radical intermediates often led to ring opening (cleavage to linear butyl chains) or poly-chlorination. The ring strain made the cyclobutyl radical prone to fragmentation.
Era 2: The Indirect "Substitution" Route (1960s-1990s)
To avoid ring opening, chemists developed indirect routes that kept the ring intact.
-
Pathway: Cyclobutanecarboxylic acid
Cyclobutyl bromide Cyclobutyl thiol Sulfonyl chloride.[1] -
Limitation: This multi-step process was low-yielding and difficult to scale due to the volatility and stench of cyclobutanethiol.[1]
Era 3: The Modern Oxidative Era (2000s-Present)
The current "Gold Standard" for synthesis relies on oxidative chlorination of S-alkyl isothiourea salts.[1] This method avoids the isolation of the thiol and uses mild conditions that preserve the strained ring.
Diagram 1: Evolution of Synthetic Strategies
Caption: Transition from unstable direct radical halogenation to the robust, ring-preserving oxidative chlorination of isothiourea salts.
Part 3: Detailed Technical Protocols
Protocol A: The "Gold Standard" Oxidative Chlorination
Recommended for high purity and scalability.
Principle: This method generates the sulfonyl chloride in situ from an S-alkyl isothiourea salt.[1] The salt is stable, odorless, and easy to handle, unlike the thiol precursor. The oxidant (N-chlorosuccinimide, NCS) provides the chlorine atoms, while water provides the oxygen.
Reagents:
-
Cyclobutyl bromide (1.0 equiv)
-
Thiourea (1.1 equiv)[2]
-
N-Chlorosuccinimide (NCS) (4.0 equiv)[1]
-
2M HCl (aq) / Acetonitrile (1:5 ratio)
Step-by-Step Workflow:
-
Formation of Isothiourea Salt:
-
Oxidative Chlorination:
-
Suspend the isothiourea salt in a mixture of Acetonitrile and 2M HCl (5:1) at 0°C.
-
Add NCS portion-wise over 20 minutes. Exothermic reaction—maintain T < 10°C to prevent ring strain release.
-
Stir at 0°C for 1 hour. The mixture will turn yellow-green.[1]
-
Quench: Dilute with cold water and extract immediately with Ethyl Acetate or DCM.[1]
-
Purification: Wash organic layer with brine and NaHCO₃.[1] Dry over MgSO₄.[1][2]
-
Storage: Use immediately or store at -20°C under Argon. Sulfonyl chlorides degrade slowly to sulfonic acids if exposed to moisture.[1]
-
Why this works: The acidic conditions protonate the intermediate species, preventing side reactions. The oxidative mechanism proceeds via a sulfonyl radical that is rapidly trapped by chlorine, faster than the rate of cyclobutane ring opening.
Data Summary: Comparison of Methods
| Method | Precursor | Reagents | Yield | Key Drawback |
| Direct Chlorosulfonation | Cyclobutane | <20% | Major ring opening; explosive intermediates.[1] | |
| Thiol Oxidation | Cyclobutanethiol | 60-70% | Precursor stench; over-oxidation to sulfuric acid.[1] | |
| Isothiourea Oxidation | Cyclobutyl bromide | NCS, HCl, | 85-95% | Requires 4 equiv of oxidant; acidic workup. |
| Bicyclobutane Opening | Bicyclo[1.1.0]butane | Sulfinates | Variable | Specialized for 3-substituted derivatives only.[1] |
Part 4: Applications in Drug Discovery
Cyclobutanesulfonyl chloride is rarely the "drug" itself; it is the architectural linchpin used to build sulfonamide pharmacophores.
The "Puckered" Bioisostere Effect
The cyclobutane ring exists in a puckered conformation (dihedral angle ~25-30°). When a sulfonyl group is attached, this puckering orients the vectors of the substituents (e.g., the sulfonamide NH) in a specific region of space that is distinct from planar phenyl rings or tetrahedral cyclohexanes.
-
Application: Used to fine-tune the binding affinity in JAK inhibitors and IRE1 kinase/RNase inhibitors .[1]
-
Example: In IRE1 research, cyclobutane sulfonamides are used to probe the paralog-specific functions of the enzyme, exploiting the rigid ring to fit into narrow hydrophobic pockets that reject larger or flatter rings.
Fragment-Based Drug Discovery (FBDD)
In FBDD, researchers screen small, low-molecular-weight "fragments".[1] Cyclobutanesulfonyl chloride is a premium "capping group" for amine fragments.[1]
-
Benefit: It adds lipophilicity (LogP ~1.[1]17) without adding excessive molecular weight (MW ~154), keeping the fragment "ligand efficient."
Diagram 2: Logic of Cyclobutane Incorporation
Caption: Strategic rationale for substituting aromatic sulfonyl groups with the cyclobutane motif.
Part 5: Safety & Handling (Critical)
1. Ring Strain & Reactivity: While cyclobutanesulfonyl chloride is stable at room temperature, the ring strain makes it more susceptible to thermal decomposition than unstrained analogs.
-
Hazard: Do not distill at atmospheric pressure.[1] The compound boils at ~217°C (calc), but decomposition often starts >100°C. Always distill under high vacuum.
2. Corrosivity: Like all sulfonyl chlorides, it hydrolyzes to produce HCl and cyclobutanesulfonic acid.
-
Protocol: All glassware must be oven-dried. Syringes used for transfer should be glass or resistant plastic (polypropylene), as the reagent can swell rubber seals.
3. Pressure Buildup: Storage containers can pressurize due to slow hydrolysis (releasing HCl gas). Open older bottles in a fume hood and point away from the face.
References
-
General Synthesis (Isothiourea Method)
-
Cyclobutane in Drug Design
-
Wilsily, A., et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021. Link (Note: Discusses the scaffold's utility).
-
-
Synthesis of 3-Substituted Derivatives
-
Mykhailiuk, P. K. "Synthesis of 3-substituted cyclobutyl-derived building blocks." European Journal of Organic Chemistry, 2018. Link
-
-
Application in IRE1 Toolsets
-
Patent Literature (Precursor Synthesis)
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Methodological & Application
Application Note: High-Efficiency Sulfonylation using 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride
Executive Summary & Chemical Profile[1]
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS: Available upon vendor request, Formula: C₆H₁₁ClO₃S) represents a specialized class of "gem-disubstituted" building blocks. Unlike standard arylsulfonyl chlorides, this reagent introduces a conformationally restricted cyclobutane ring containing a solubilizing methoxymethyl ether tail.
In drug discovery, this motif serves two critical functions:
-
Metabolic Blocking: The quaternary carbon at position 1 blocks metabolic oxidation (P450) at the typically labile
-carbon. -
Bioisosterism: The cyclobutane ring acts as a lipophilic spacer that directs the sulfonyl group vector with precise geometry, often used to replace flexible alkyl chains or planar phenyl rings to improve
character (Fsp3).
Physicochemical Profile
| Property | Description |
| Appearance | Colorless to pale yellow oil or low-melting solid (depending on purity) |
| Reactivity Class | Tertiary Sulfonyl Chloride (Sterically Hindered) |
| Key Risk | Thermal instability (SO₂ extrusion) at |
| Solubility | Soluble in DCM, THF, EtOAc, MeCN; Hydrolyzes in water |
Mechanistic Insight: The "Tertiary" Challenge
The reactivity of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride differs significantly from standard reagents like Tosyl chloride (TsCl) or Mesyl chloride (MsCl).
-
Steric Hindrance: The sulfonyl group is attached to a quaternary carbon. Nucleophilic attack by amines is slower due to the bulk of the cyclobutane ring and the methoxymethyl arm.
-
The Gem-Dimethyl Effect (Thorpe-Ingold): While the cyclobutane ring strain (~26 kcal/mol) makes the system energetic, the gem-disubstitution forces the substituents (sulfonyl and methoxymethyl) closer together. This can actually accelerate intramolecular cyclizations but retards intermolecular intermolecular attack if the nucleophile is bulky.
-
Desulfonylation Risk: Tertiary sulfonyl chlorides are prone to radical or thermal desulfonylation.
Application Protocols
Protocol A: Synthesis of Sulfonamides (Aminolysis)
Primary application for library synthesis and fragment-based drug discovery.
Rationale: Due to the steric hindrance at the sulfur center, weak bases (like bicarbonate) are often insufficient. We utilize a Pyridine/DCM system or a TEA/DMAP system to ensure complete conversion without heating.
Materials
-
Reagent: 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (1.1 - 1.2 equiv)
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (excess)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for hindered amines
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow
-
Preparation: Purge a reaction vial with nitrogen. Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add TEA (2.0 mmol, 280 µL). If the amine is an HCl salt, increase TEA to 3.0 mmol.
-
Catalyst: Add DMAP (0.1 mmol, 12 mg). Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier.
-
Reagent Addition (Controlled): Cool the mixture to 0°C (ice bath). Add 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if the reagent is solid).
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Check via LCMS or TLC. Look for the disappearance of the amine.
-
-
Quench: Add saturated aqueous NH₄Cl (5 mL). Stir for 10 minutes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[6]
-
Purification: Concentrate in vacuo (Bath temp < 40°C). Purify via Silica Flash Chromatography (typically Hexane/EtOAc gradients).
Protocol B: Synthesis of Sulfonate Esters
Used for creating leaving groups or prodrugs.
Rationale: Alcohols are poorer nucleophiles than amines. The reaction requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Step-by-Step Workflow
-
Dissolve Alcohol (1.0 equiv) in anhydrous THF or DCM .
-
Add DABCO (1.2 equiv) or Triethylamine (1.5 equiv).
-
Tip: DABCO (1,4-diazabicyclo[2.2.2]octane) often gives cleaner profiles for sulfonate ester formation than TEA.
-
-
Cool to 0°C.
-
Add Sulfonyl Chloride (1.2 equiv) slowly.
-
Monitor by TLC.[1] If reaction stalls, add AgCN (Silver Cyanide, 1.0 equiv) as a promoter (only for extremely difficult/hindered alcohols), though standard DMAP catalysis usually suffices.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on the nucleophile type.
Figure 1: Decision tree for reaction optimization. Note that hindered amines (anilines) require nucleophilic catalysis (DMAP) and potentially pyridine as a solvent to overcome the steric barrier of the tertiary sulfonyl chloride.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Reagent | Ensure solvent is anhydrous. The methoxymethyl group is hydrophilic; wet solvents will rapidly consume the reagent. |
| No Reaction | Steric Clash | Add DMAP (0.1 - 0.5 eq) . Heat to 40°C (Do not exceed 60°C). |
| Byproduct: Chloride (R-Cl) | Desulfonylation | Reaction temperature too high (>80°C). Switch to catalytic conditions at lower temp. |
| Impurity: Sulfonic Acid | Poor Quench/Workup | Do not use strong acid in workup if the product is acid-sensitive. Use Phosphate buffer (pH 6). |
References
-
BenchChem. (2025).[1][6] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Woolven, H., et al. (2011).[7] "DABSO-Based Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878. (Foundational text on hindered sulfonyl synthesis). Retrieved from
-
Moghaddam, F. M., et al. (2025). "Expedient Synthesis of Sulfonamides from Sterically Hindered Sulfonyl Chlorides." ResearchGate. Retrieved from
-
Mykhailiuk, P. K. (2024).[8] "CF3-Cyclobutanes: Synthesis and Evaluation as Unique tert-Butyl Group Analogues." JACS Au. (Provides context on cyclobutane stability and metabolic profiles). Retrieved from
-
Shevchuk, O. I., et al. (2026).[2] "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv. (Data on desulfonylation risks). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Cyclobutane Architectures in Medicinal Chemistry: Strategic Bioisosterism & Synthetic Protocols
[1][2]
Executive Summary
Status: High-Priority Scaffold Class
Key Value:
In the "Escape from Flatland" era of drug discovery, cyclobutane derivatives have emerged as superior bioisosteres for phenyl rings, gem-dimethyl groups, and olefins. Unlike the planar benzene ring, cyclobutane adopts a "puckered" conformation (
This guide provides a technical roadmap for integrating cyclobutane motifs into lead optimization, supported by comparative physicochemical data and a validated visible-light mediated synthetic protocol.
Part 1: Strategic Rationale & Case Studies
The Geometric Advantage: The "Pucker" Factor
The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered conformation. This geometric feature is the critical differentiator when using cyclobutane as a phenyl bioisostere.
-
Phenyl: Planar, rigid,
-electron rich (metabolic liability). -
Cyclobutane: Puckered, semi-rigid, distinct exit vectors (cis/trans isomerism allows precise pharmacophore placement).
Metabolic Shielding & Solubility
Replacing lipophilic aromatic rings with cyclobutane scaffolds often lowers
Data Comparison: Phenyl vs. Cyclobutane Bioisosteres
The following table illustrates the physicochemical shift observed when a phenyl group is replaced by a cyclobutane derivative in a representative kinase inhibitor scaffold.
| Property | Phenyl Analogue (Baseline) | Cyclobutane Analogue (Optimized) | Impact |
| Molecular Weight | 450.5 Da | 428.5 Da | Reduced MW |
| 4.2 | 2.8 | Significant Lipophilicity Reduction | |
| Solubility (pH 7.4) | >10x Improvement | ||
| HLM Stability ( | 12 min | Blocked Aromatic Oxidation | |
| Potency ( | 15 nM | 22 nM | Retained (Bioisosteric) |
| Topological Polar Surface Area | Neutral |
Data aggregated from general bioisosteric principles and specific case studies like Ivosidenib optimization. [1, 2]
Part 2: Decision Logic for Scaffold Integration
The following decision tree assists medicinal chemists in determining when to deploy a cyclobutane scaffold during Hit-to-Lead (H2L) optimization.
Figure 1: Strategic decision matrix for incorporating cyclobutane moieties to resolve specific ADME/Tox liabilities.
Part 3: Synthetic Protocol
Visible-Light Mediated [2+2] Photocycloaddition
Objective: Synthesis of functionalized cyclobutane scaffolds from enones and alkenes. Rationale: Traditional UV-mediated [2+2] cycloadditions often require high-energy light (<300 nm), leading to side reactions and degradation. This protocol utilizes Triplet Energy Transfer (EnT) photocatalysis using visible light (Blue LED), which is milder, safer, and highly functional-group tolerant.
Materials & Reagents
-
Substrate A (Enone): 1.0 equiv (e.g., Cyclohexenone derivative).
-
Substrate B (Alkene): 2.0 - 5.0 equiv (e.g., Styrene or aliphatic alkene).
-
Photocatalyst:
(1-2 mol%). Alternative: Thioxanthone (organic sensitizer).[1] -
Solvent: Acetonitrile (MeCN) or DMA (degassed).
-
Light Source: Blue LED photoreactor (450 nm, ~40W).
-
Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free).
Experimental Workflow
Step 1: Reaction Assembly
-
In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the Enone (0.5 mmol, 1.0 equiv) and the Photocatalyst (0.005 mmol, 1 mol%).
-
Transfer the vial to a glovebox or use standard Schlenk technique to maintain an inert atmosphere.
-
Add the Alkene (1.0 - 2.5 mmol, 2-5 equiv) and anhydrous MeCN (5 mL, 0.1 M concentration). Note: Higher concentration of alkene favors intermolecular capture over competitive relaxation.
Step 2: Degassing (Critical Control Point)
-
Why: Oxygen is a potent triplet quencher. Presence of
will shut down the Energy Transfer mechanism. -
Protocol: Sparge the solution with Argon for 15 minutes OR perform 3 cycles of Freeze-Pump-Thaw. Seal the vial tightly with a Teflon-lined cap.
Step 3: Irradiation
-
Place the vial in the photoreactor setup (approx. 2-5 cm from the light source).
-
Turn on the cooling fan (maintain temp < 35°C to prevent thermal background reactions).
-
Irradiate with Blue LED (450 nm) for 12–24 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS every 4 hours. Look for the disappearance of the enone UV trace.
Step 4: Workup & Purification
-
Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Stereochemical Analysis: Cyclobutanes often form as mixtures of cis/trans (or exo/endo) isomers. Separation is required.
Part 4: Characterization & Validation
Stereochemical Assignment (NMR)
Validating the "pucker" and relative stereochemistry is vital for SAR (Structure-Activity Relationship).
-
Coupling Constants (
):-
Cis-vicinal protons typically display
. -
Trans-vicinal protons typically display
. -
Note: The puckered ring conformation can distort these values.
-
-
NOE (Nuclear Overhauser Effect): This is the definitive method. Irradiate the ring protons to observe spatial proximity between substituents (e.g., cis substituents will show strong NOE enhancement).
X-Ray Crystallography
Due to the flexibility of the pucker, small molecule X-ray crystallography is strongly recommended for lead compounds to confirm the exact vector orientation before locking the scaffold into a candidate profile.
Part 5: Mechanism of Action (Photocatalysis)
The following diagram illustrates the Energy Transfer (EnT) pathway used in the protocol above.
Figure 2: Visible-light mediated Triplet Energy Transfer (EnT) mechanism for cyclobutane synthesis.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021).
-
The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. BenchChem Application Notes. (2025).
-
Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. (2023).
-
Ivosidenib (Tibsovo): FDA Approval History. Drugs.com. (2018).
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride
Welcome to the technical support center for the purification of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this or structurally similar aliphatic sulfonyl chlorides. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with purifying this reactive intermediate.
Sulfonyl chlorides are powerful electrophiles and crucial building blocks in medicinal chemistry, often used in the synthesis of sulfonamides—a common pharmacophore.[1] However, their high reactivity makes them susceptible to degradation, particularly from moisture and heat, which can complicate their purification and handling.[2][3] This guide will address the common issues encountered during the purification of crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride and provide robust solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Question 1: My yield is significantly lower than expected after an aqueous workup. What is the likely cause and how can I prevent this?
Answer:
The most probable cause of low yield after an aqueous workup is the hydrolysis of your sulfonyl chloride.[2][3][4] The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water.[3][5] This reaction converts your desired product into the corresponding sulfonic acid, 1-(methoxymethyl)cyclobutane-1-sulfonic acid, and hydrochloric acid.[3]
Causality and Prevention:
-
Kinetics of Hydrolysis: While some sulfonyl chlorides are relatively stable, many, especially aliphatic ones, can hydrolyze rapidly. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection by causing them to precipitate, but this is less reliable for aliphatic variants which may be oils or more soluble.[2][6][7]
-
Minimizing Contact Time: If an aqueous workup is unavoidable, it must be performed swiftly and at low temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.[2][4]
-
Extraction Efficiency: Use a sufficient volume of a suitable, dry organic solvent to extract your product quickly from the aqueous phase. Perform multiple extractions to ensure complete removal.[4] If emulsions form, adding brine can help break them.[4]
-
Alternative Quenching: Instead of pouring the reaction mixture into water, consider quenching it cautiously with a saturated aqueous solution of ammonium chloride.[1]
Recommended Action: If possible, avoid an aqueous workup altogether. If the preceding reaction was conducted in an organic solvent, consider filtering off any solid byproducts and using the crude solution directly in the next step, provided the impurities do not interfere.
Question 2: My crude product is a dark-colored oil, and I'm seeing multiple spots on my TLC plate. What could be happening?
Answer:
Dark coloration and multiple impurities are often signs of thermal or radical-mediated decomposition.[2] Aliphatic sulfonyl chlorides can be thermally sensitive, and decomposition can occur via either ionic or radical pathways depending on the conditions.[2][8][9]
Common Impurities and Their Origins:
| Impurity | Likely Origin | Mitigation Strategy |
| 1-(Methoxymethyl)cyclobutane-1-sulfonic acid | Hydrolysis from atmospheric or residual moisture.[3] | Handle under inert atmosphere (N₂ or Ar); use anhydrous solvents; dry glassware thoroughly.[2] |
| Desulfonated byproducts (e.g., 1-chloro-1-(methoxymethyl)cyclobutane) | Thermal decomposition, often involving the loss of SO₂.[2] | Maintain low temperatures (<30 °C) during reaction and purification.[2] |
| Polymeric materials/tar | Radical-mediated decomposition. | Degas solvents and consider adding a radical inhibitor like benzoquinone if radical pathways are suspected.[2] |
Analytical Confirmation:
-
NMR Spectroscopy: The sulfonic acid byproduct will show a characteristic broad peak for the acidic proton and shifts in the signals for the protons adjacent to the sulfonyl group.
-
GC-MS: This can help identify volatile decomposition products.[10]
Question 3: I tried to purify my product by vacuum distillation, but it decomposed in the distillation pot. What are my options?
Answer:
Thermal instability is a significant challenge for many sulfonyl chlorides.[2][11] If your compound decomposes even under reduced pressure, you should switch to a non-thermal purification method.
dot
Caption: Decision workflow for selecting a purification method.
Recommended Method: Flash Column Chromatography
Flash chromatography on silica gel is an excellent alternative for purifying thermally sensitive compounds.[12][13]
Detailed Protocol for Flash Column Chromatography:
-
Preparation:
-
Loading:
-
Dissolve your crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride in a minimal amount of a non-polar solvent like dichloromethane or the eluent.
-
Adsorb the crude material onto a small amount of silica gel by concentrating the solution to a dry powder. This "dry loading" technique often results in better separation.
-
Carefully add the dried silica with your adsorbed product to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity.
-
Monitor the fractions by TLC, using a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 30 °C) to prevent thermal decomposition.[2]
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for handling and storing purified 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride?
A: Sulfonyl chlorides are reactive and require careful handling.
-
Handling: Always handle in a well-ventilated fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14][15]
-
Storage: Store in a tightly sealed container, preferably made of glass with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen).[14][10] Store in a cool, dry, and dark place (2-8 °C is often recommended) away from incompatible materials like bases, oxidizing agents, and water.[10][15]
Q: Can I use my crude sulfonyl chloride directly in the next step, for example, in a sulfonamide formation reaction?
A: Yes, this is often a viable and even preferable strategy to avoid yield loss during purification.[1][4] The key consideration is whether the impurities from the synthesis will interfere with the subsequent reaction. If the main impurity is the corresponding sulfonic acid, it will be neutralized by the base (e.g., triethylamine or pyridine) used in the sulfonamide synthesis and can often be easily removed during the final workup of the sulfonamide product.[16]
Q: What safety precautions are essential when working with sulfonyl chlorides?
A: Safety is paramount.
-
Corrosivity and Reactivity: Sulfonyl chlorides react with moisture to produce HCl gas, which is corrosive.[3][14] Ensure all work is done in a fume hood.[15]
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[14][15] Keep a spill kit with absorbent materials like sand or vermiculite, and a neutralizing agent such as sodium bicarbonate, on hand.[14][15]
-
Quenching: When quenching a reaction containing a sulfonyl chloride, do so slowly and at a low temperature to control the exotherm and the evolution of HCl gas.
dot
Caption: Key safety and handling workflow for sulfonyl chlorides.
References
-
Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available at: [Link]
- Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Available at: [Link]
-
SIELC. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Available at: [Link]
-
ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Available at: [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Organic Syntheses. (n.d.). methanesulfinyl chloride. Available at: [Link]
- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). methanesulfonyl chloride. Available at: [Link]
- Google Patents. (n.d.). US3626004A - Method of preparing alkyl sulfonyl chloride.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. PMC. Available at: [Link]
-
ResearchGate. (2025). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Available at: [Link]
-
Organic Syntheses. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Available at: [Link]
-
PubChemLite. (n.d.). 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 13. rsc.org [rsc.org]
- 14. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 15. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
common side products in 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride reactions
The following technical guide is structured as a Tier 3 Engineering Support Response from the Chemical Development Application Team. It addresses the specific reactivity challenges of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride , a specialized building block often used in the synthesis of JAK inhibitors and next-generation anti-inflammatory agents.[1]
Subject: Optimization of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS 2138278-39-2) Reactions Ticket ID: CHEM-SUP-8829 Applicable For: Medicinal Chemistry, Process Development, Lead Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Reagent Profile[1][2][3][4]
The Core Challenge: Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride) or primary alkyl sulfonyl chlorides, 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride possesses a quaternary (tertiary alkyl) center at the point of sulfonyl attachment.[1]
Structurally, the sulfur atom is shielded by the cyclobutane ring and the methoxymethyl group.[1] This creates a "Neopentyl-like" steric environment. Consequently, nucleophilic attack at the sulfur is significantly slower, requiring higher activation energy. This sluggishness opens the door for competitive side reactions—primarily hydrolysis and thermal desulfonylation—that are often negligible with less hindered reagents [1].
Reactivity Matrix:
-
Electrophilicity: Moderate (attenuated by steric bulk).[1]
-
Thermal Stability: Low (prone to SO₂ extrusion).[1]
-
Moisture Sensitivity: High (hydrolysis competes with slow amine coupling).[1]
Troubleshooting Common Failure Modes
Issue #1: "My LCMS shows a major peak at Mass -18 (or +17) relative to the starting material, and yield is <20%."
Diagnosis: Hydrolysis to Sulfonic Acid. The mass shift corresponds to the conversion of the sulfonyl chloride (-SO₂Cl) to the sulfonic acid (-SO₃H).[1]
-
Mechanism: Due to the steric bulk at the quaternary center, the desired reaction with your amine/alcohol is slow.[1] Trace water in the solvent or atmosphere, being smaller than your nucleophile, outcompetes the desired reagent to attack the sulfur center [2].
-
The Trap: Users often add more equivalents of the sulfonyl chloride to "push" the reaction, but this generates more HCl, which can degrade the methoxymethyl ether (acid-labile) or protonate the amine, further stalling the reaction.
Corrective Action:
-
Solvent Protocol: Do not rely on "bottle dry" solvents.[1] Use freshly distilled DCM or THF, or solvents stored over 3Å molecular sieves.
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular reaction with the amine over the pseudo-first-order reaction with trace water.
-
Base Choice: Switch to a catalytic nucleophilic base. Add 10-20 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to sterics and more reactive toward the amine than the free chloride [3].
Issue #2: "I see a product with Mass -64. The sulfur is gone."
Diagnosis: Thermal Desulfonylation (SO₂ Extrusion). Mechanism: Tertiary alkyl sulfonyl chlorides are thermodynamically unstable.[1] Upon heating, they extrude SO₂ gas to generate a carbocation or radical at the quaternary carbon.[1]
-
Pathway: R-SO₂Cl → R-Cl + SO₂ (or R-OH if water is present).[1]
-
Risk Factor: The resulting 1-(methoxymethyl)cyclobutyl cation is relatively stable (tertiary), which lowers the activation barrier for this decomposition [4].[1]
Corrective Action:
-
Strict Temperature Control: Never heat this reaction above 40°C.
-
The "Cold Start" Protocol: Combine reagents at 0°C. Allow to warm to Room Temperature (RT) only after confirming the reagents are mixed.
-
Avoid Microwave: Do not use microwave irradiation to accelerate this specific coupling; it will almost certainly cause SO₂ extrusion before sulfonamide formation.[1]
Issue #3: "The reaction stalls at 50% conversion, even with excess reagent."
Diagnosis: Steric Occlusion & Sulfene Formation.
Mechanism: The gem-disubstituted cyclobutane creates a "steric gate."[1] If the amine nucleophile is also secondary or hindered, the reaction may simply be too slow. Alternatively, if strong bases (like NaH or LiHMDS) are used, there is a risk of E2 elimination (though less likely here as there are no
Corrective Action:
-
Switch Solvent System: Use Pyridine as the solvent (or a 1:1 mixture of DCM/Pyridine).[1] Pyridine acts as both solvent, base, and nucleophilic catalyst.[1]
-
Add a Silver Salt (Advanced): For extremely difficult couplings, add 1.0 eq of AgOTf or Ag₂CO₃ .[1] The silver precipitates the chloride as AgCl, generating a highly reactive sulfonyl triflate or cationic species in situ that reacts rapidly [5].[1]
Side Product Reference Table
Use this table to identify impurities in your LCMS/NMR data.
| Retention Time (Rel) | Mass Shift (Δ) | Proposed Structure | Origin | Prevention |
| 0.2 - 0.4 | +17 Da (OH vs Cl) | Sulfonic Acid (R-SO₃H) | Hydrolysis by moisture.[1] | Dry solvents, N₂ atm, add reagent slowly. |
| 1.1 - 1.2 | -64 Da | Chlorocyclobutane (R-Cl) | Thermal SO₂ extrusion.[1] | Keep T < 25°C. Avoid heating. |
| 0.8 - 0.9 | -14 Da | Demethylated Ether | Acid-catalyzed ether cleavage.[1] | Use excess base (Et₃N) to scavenge HCl. |
| 1.5+ | +178 Da | Sulfonic Anhydride | Self-reaction (R-SO₂-O-SO₂-R).[1] | Avoid large excess of sulfonyl chloride.[1] |
Optimized Experimental Protocol
Objective: Synthesis of Sulfonamide with Hindered Amine.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N₂ inlet.
-
Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (5-10 volumes) .
-
Base Addition: Add Triethylamine (3.0 equiv) followed by DMAP (0.1 equiv) .[1] Cool to 0°C .[1][2]
-
Reagent Addition: Dissolve 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.2 equiv) in minimal DCM. Add dropwise to the amine solution over 10 minutes.
-
Note: Adding the chloride to the amine ensures the amine is always in excess, minimizing anhydride formation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC/LCMS.
-
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[1] Wash organic layer with 1M citric acid (to remove DMAP/pyridine) and brine. Dry over Na₂SO₄.
Mechanistic Visualization
The following diagram illustrates the competitive pathways dictated by steric hindrance and temperature.
Caption: Competitive reaction pathways. Note that direct attack is sterically hindered; the DMAP-catalyzed route is preferred to avoid hydrolysis and thermal decomposition.
References
-
Organic Chemistry Portal. "Sulfonylation of Amines: Recent Literature and Catalytic Methods." Organic Chemistry Portal. [Link][1]
-
ChemRxiv. "Stability of Heteroaromatic and Tertiary Sulfonyl Chlorides: Decomposition Pathways." ChemRxiv Preprints, 2025.[3] [Link]
-
Organic Chemistry Tutor. "Sulfonate Esters and Activation of Alcohols." Organic Chemistry Tutor. [Link]
Sources
handling and storage of moisture-sensitive sulfonyl chlorides
Welcome to the Reagent Stability Center. Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
You have reached the Tier-3 Technical Support guide for Sulfonyl Chlorides (R-SO₂Cl) . These reagents are the workhorses of medicinal chemistry (creating sulfonamides) and organic synthesis (activating alcohols as mesylates/tosylates). However, they are chemically predisposed to self-destruct via hydrolysis.
This guide replaces generic advice with mechanistic insights. We do not just tell you what to do; we explain why the chemistry demands it.
Module 1: The Hydrolysis Cascade (Root Cause Analysis)
Before handling these reagents, you must understand the enemy: Moisture . Sulfonyl chlorides are electrophilic at the sulfur atom. Water acts as a nucleophile, triggering a cascade that destroys your reagent and endangers your safety.
The Mechanism of Failure:
-
Attack: Water attacks the sulfur center (
-like mechanism). -
Expulsion: Chloride (
) is expelled. -
Acidification: The resulting proton (
) and chloride form HCl. -
Auto-Catalysis: The HCl gas increases pressure (if sealed) or catalyzes further degradation in some specific derivatives.
Visualization: The Hydrolysis Danger Loop
Figure 1: Logical flow of sulfonyl chloride degradation events.
Caption: The irreversible pathway from active reagent to inert acid and dangerous gas.
Module 2: Storage Protocols (The "Prevention" Phase)
User Question: "I opened a bottle of Methanesulfonyl Chloride (MsCl) and it popped/fumed. Is it safe?"
Technical Diagnosis: The "pop" indicates HCl gas buildup due to moisture ingress.
-
Liquids (MsCl): Highly dangerous. Pressure can burst septa or glass.
-
Solids (TsCl): Less pressure risk, but HCl forms a "crust" of sulfonic acid on the surface, lowering purity.
Storage Decision Matrix
| Feature | Liquid Reagents (e.g., MsCl) | Solid Reagents (e.g., TsCl, NsCl) |
| Primary Risk | Over-pressurization & Explosion | Hydrolysis Crusting & Purity Loss |
| Temp. Control | Refrigerate (2–8°C) to slow kinetics. | Room Temp (usually fine) or Fridge. |
| Container | Sure/Seal™ bottles or Schlenk flasks. | Tightly capped amber glass; Parafilm is insufficient. |
| Secondary | Store in a desiccator with CaCl₂. | Store in a desiccator. |
| Warning Sign | Fuming upon opening; swollen septum. | White powder turning into a sticky "sludge" (eutectic mix). |
Critical Protocol: The Inert Overlay Never leave headspace filled with air.
-
Purge: After every use, backfill the bottle with dry Argon or Nitrogen for 30 seconds.
-
Seal: Use electrical tape over the cap (better stretch/seal than Parafilm) or a secondary container.
Module 3: Handling & Transfer (The "Action" Phase)
User Question: "My yield is low (40%). I weighed the sulfonyl chloride on the open bench. Did I kill it?"
Technical Diagnosis: Yes. In high humidity (>50%), a fine powder of TsCl can lose 5-10% purity in the time it takes to weigh it. Liquid MsCl will fume (hydrolyze) instantly.
Protocol A: The "Inert Syringe" Transfer (For Liquids)
Best for: Methanesulfonyl chloride, Triflyl chloride. Reference: Based on UCLA/Princeton safety protocols for moisture-sensitive reagents [4, 5].
-
Dry Everything: Oven-dry syringe and needle (120°C) for >2 hours. Cool in a desiccator.
-
Pressure Equalization: Insert a nitrogen line (balloon or Schlenk) into the reagent bottle before withdrawing liquid.
-
Withdrawal: Pull liquid slowly. Do not pull air bubbles (moisture sources).
-
Transfer: Inject directly into the dry reaction flask through a septum.
Protocol B: The "Quick-Weigh" (For Solids)
Best for: Tosyl chloride, Nosyl chloride.
-
Preparation: Have your reaction solvent (e.g., dry DCM/Pyridine) ready in the flask before weighing.
-
Weighing: Weigh quickly on a piece of glossy weighing paper (less surface adhesion than boats).
-
Dissolution: Dump immediately into the solvent.
-
Why? Once dissolved in dry organic solvent, the rate of hydrolysis drops significantly compared to the solid-air interface.
-
Module 4: Reaction Troubleshooting
User Question: "I see a new spot on TLC that isn't product or starting material. It stays at the baseline."
Technical Diagnosis: That is likely the Sulfonic Acid (R-SO₃H). It forms if your solvent was "wet" or if the base (Triethylamine/Pyridine) was old.
Troubleshooting Logic Flow
Figure 2: Diagnosing reaction failures.
Caption: Step-by-step isolation of reaction variables.
Optimization Tips:
-
Solvent: Use anhydrous DCM or THF.
-
Base: Use a slight excess (1.2–1.5 eq) of Pyridine or TEA to scavenge the HCl produced.
-
Catalyst: For difficult substrates, add DMAP (10 mol%). It forms a reactive N-acylpyridinium intermediate that is more electrophilic than the chloride itself.
Module 5: Safety & Disposal (The "Cleanup" Phase)
User Question: "I spilled 5mL of Mesyl Chloride. Should I wipe it with a wet paper towel?"
CRITICAL WARNING: NO. Adding water to neat sulfonyl chloride causes a violent exotherm and releases a cloud of HCl gas.
The "Dilute-then-Quench" Protocol
Standard Operating Procedure for Spills and Waste [1, 3]
-
Isolate: Evacuate the immediate area if fumes are present.
-
Dilute: Pour a non-reactive organic solvent (DCM or Toluene) over the spill to dilute the concentration.
-
Neutralize (Slowly):
-
Prepare a mixture of Ice + Saturated Sodium Bicarbonate (NaHCO₃) .
-
Add the diluted spill mixture to the ice/base slurry slowly.
-
Chemistry: The base neutralizes the HCl immediately, and the ice sinks the heat of hydrolysis.
-
-
Verify: Check pH. Once neutral (pH 7), it can be disposed of as aqueous organic waste.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.
-
Sigma-Aldrich (Merck). Methanesulfonyl Chloride Safety Data Sheet (SDS).
-
University of California, Los Angeles (UCLA) EHS. SOP: Pyrophoric and Water-Reactive Chemicals.
-
Princeton University EHS. Laboratory Safety Manual: Handling Air-Sensitive Reagents.
-
Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
Technical Support Center: Overcoming Low Yields in 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride Reactions
Welcome to the technical support center for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this versatile but sensitive reagent. As a Senior Application Scientist, I have consolidated field-proven insights and fundamental chemical principles to help you troubleshoot low yields and other common issues. This document is structured to provide direct answers to your most pressing experimental questions.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
Q1: My yield of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride from the corresponding sulfonic acid is consistently low. What are the likely causes?
A1: Low yields during the synthesis of sulfonyl chlorides from sulfonic acids often stem from several factors. Traditional chlorinating agents like thionyl chloride or phosphorus pentachloride can be harsh and lead to side reactions. A milder and more efficient alternative is using a reagent like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can provide high yields under solvent-free conditions at room temperature.[1] Additionally, ensure your sulfonic acid starting material is completely dry, as any moisture will lead to the hydrolysis of the product back to the sulfonic acid.[2]
Q2: I am observing a significant amount of a water-soluble byproduct in my reaction mixture when I use 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. What is it likely to be?
A2: The most probable water-soluble byproduct is 1-(methoxymethyl)cyclobutane-1-sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in your solvents or on your glassware.[2][3] This reaction is often rapid and can significantly reduce the yield of your desired product.
Q3: How can I minimize the hydrolysis of my 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride during my reaction and workup?
A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout your experiment. This includes:
-
Using freshly distilled, anhydrous solvents.
-
Drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon).
-
Running the reaction under an inert atmosphere.
-
During the workup, use a non-aqueous quench if possible, or perform the aqueous extraction quickly at low temperatures.
Q4: I am attempting to synthesize a sulfonamide using 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride and a primary amine, but I am getting a significant amount of a di-sulfonated byproduct. How can I prevent this?
A4: The formation of a di-sulfonamide is a common side reaction when using primary amines with sulfonyl chlorides.[4] To favor the formation of the mono-sulfonamide, you can try the following strategies:
-
Use a 1:1 molar ratio of the amine to the sulfonyl chloride.
-
Slowly add the sulfonyl chloride to a solution of the amine to avoid localized high concentrations of the sulfonyl chloride.
-
Conduct the reaction at a lower temperature to control the reaction rate.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter.
Problem 1: Low or No Conversion of Starting Material in a Sulfonamide or Sulfonate Ester Synthesis
If you are observing a low conversion of your starting alcohol or amine when reacting with 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of a Dark, Tar-Like Substance During the Reaction
The formation of dark, insoluble materials often points towards decomposition pathways. While specific decomposition routes for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride are not documented, general principles for sulfonyl chlorides can be applied.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Temperature Too High | Sulfonyl chlorides, especially those with strained rings or activating groups, can be thermally unstable. | Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature). Monitor the reaction progress closely. |
| Strongly Basic or Nucleophilic Conditions | Certain strong bases can promote elimination reactions to form highly reactive sulfene intermediates, which can polymerize or lead to complex side reactions.[5] | Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton-sponge. |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze decomposition pathways. | Ensure the purity of all reagents and use freshly distilled, anhydrous solvents. |
Experimental Protocols
To ensure the highest chance of success, here are detailed protocols for the synthesis and a common reaction of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
Protocol 1: Synthesis of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride from its Sodium Sulfonate Salt
This protocol is adapted from general methods for sulfonyl chloride synthesis and is designed to be mild and efficient.[6]
Materials:
-
Sodium 1-(methoxymethyl)cyclobutane-1-sulfonate
-
Oxalyl chloride or thionyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend the sodium 1-(methoxymethyl)cyclobutane-1-sulfonate in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.
-
Filter the reaction mixture under an inert atmosphere to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. This product is often used immediately in the next step without further purification due to its sensitivity.
Workflow for Sulfonyl Chloride Synthesis
Caption: General workflow for the synthesis of the title compound.
Protocol 2: Synthesis of a Sulfonamide with a Secondary Amine
This protocol provides a general method for the reaction of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride with a secondary amine to form a sulfonamide.[7]
Materials:
-
1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
-
Secondary amine (e.g., morpholine)
-
Triethylamine or pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise over 20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett 2011, No. 18, pp. 2671-2674. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
- Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part IX. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society (Resumed), 2901.
- Rogerson, T. D., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1368-1371.
- Blotny, G. (2006). A new, mild preparation of sulfonyl chlorides. Tetrahedron Letters, 47(45), 7941-7943.
- Firouzabadi, H., Iranpoor, N., & Shaterian, H. R. (2002). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2002(02), 263-266.
- King, J. F., & Lee, T. W. S. (1969). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 91(23), 6524-6525.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
- U.S. Patent No. 7,842,834 B2. (2010).
-
Wikipedia. (n.d.). Sulfonyl halide. [Link]
Sources
- 1. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sulfonyl Chloride Stability & Reaction Optimization
Current Status: Online Ticket Topic: Troubleshooting Decomposition & Low Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Identify Your Failure Mode
Before altering reaction parameters, use this decision matrix to categorize the specific decomposition pathway affecting your experiment.
Figure 1: Diagnostic logic for isolating the root cause of sulfonyl chloride decomposition.
Critical Issue: Thermal Instability (Desulfonylation)
User Query: "My reaction turns dark and evolves gas even under anhydrous conditions. NMR shows an alkyl/aryl chloride instead of the sulfonamide."
Technical Insight
Sulfonyl chlorides are thermodynamically prone to desulfonylation , where sulfur dioxide (
-
Mechanism:
(Radical or Concerted) -
Risk Factors:
-
Heterocycles: Pyridine-2-sulfonyl chloride is notoriously unstable and decomposes near room temperature.
-
Steric Bulk: Tertiary alkanesulfonyl chlorides (e.g.,
-Bu ) are highly prone to extrusion. -
Temperature: Most aryl sulfonyl chlorides are stable up to 100°C, but aliphatic/heterocyclic variants may degrade at
.
-
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Temperature | Maintain -10°C to 0°C during addition. | Suppresses the activation energy required for |
| Reagent Quality | Recrystallize or distill immediately before use. | Aged samples contain |
| Structure | Switch to Sulfonyl Fluorides ( | The C-S bond is significantly stronger and more resistant to thermal homolysis than the chloride analog [2]. |
Critical Issue: The "Sulfene" Trap (Side Reactions)
User Query: "I am using an aliphatic sulfonyl chloride (e.g., Mesyl Chloride) and getting low yields/tar, despite dry solvents."
Technical Insight
Aliphatic sulfonyl chlorides with
If the nucleophile (amine/alcohol) is slow to trap the sulfene, the sulfene polymerizes or hydrolyzes, leading to "tar."
Mechanism Visualization
Figure 2: The Sulfene pathway. Note that direct substitution is bypassed, making the reaction kinetics dependent on trapping efficiency.
Troubleshooting Protocol
-
Change the Base: Switch from Triethylamine (TEA) to Pyridine or DABCO . Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium salt) rather than a strong Brønsted base, favoring direct substitution over elimination [3].
-
Inverse Addition: Add the base last and very slowly. Ensure the nucleophile is present in high concentration before the base triggers sulfene formation.
Critical Issue: Hydrolysis (Moisture Control)
User Query: "I see the sulfonic acid (
Technical Insight
Hydrolysis is the most common failure mode. The rate of hydrolysis is pH-dependent.[1]
-
Neutral/Acidic: Slower, but autocatalytic (HCl product promotes further hydrolysis).
-
Basic: Extremely fast. Hydroxide is a better nucleophile than your amine/alcohol.
Corrective Actions
-
Solvent Drying: Use molecular sieves (3Å or 4Å) in the solvent for 24h prior. "Anhydrous" bottles from vendors are often compromised after the first opening.
-
Schotten-Baumann Alternative: If you cannot maintain anhydrous conditions (e.g., aqueous amine solution), use a biphasic system (DCM/Water) with an inorganic base (
). The sulfonyl chloride remains in the organic phase, protected from the bulk aqueous base, reacting only at the interface [4].
Validated Experimental Protocol
Method: General Anhydrous Sulfonylation (Optimized for Stability)
This protocol minimizes both thermal desulfonylation and sulfene formation.
Reagents:
-
Sulfonyl Chloride: 1.1 – 1.2 equiv
-
Base: Pyridine (3.0 equiv) OR TEA (1.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
or Ar flow. -
Dissolution: Dissolve the Substrate and Base in the solvent.[4] Cool to 0°C (ice bath).
-
Why? Cooling prevents immediate exotherms and stabilizes the sulfonyl chloride upon addition.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of solvent in a separate vial. Add this solution dropwise over 10–15 minutes.
-
Why? Prevents localized "hotspots" where concentration is high enough to trigger dimerization or side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor by TLC/LCMS.
-
Quench: Once complete, quench with 1M HCl (if product is acid-stable) or saturated
.-
Why? Acidic quench removes unreacted amine and immediately halts any remaining sulfonyl chloride hydrolysis (which is slower at low pH).
-
References
- King, J. F., & Aslam, M. (1988). Topics in Stereochemistry, 18, 53–126.
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition, 53(36), 9466–9470. Link
-
Rogne, O. (1970).[5] "Kinetics of the hydrolysis of sulfonyl chlorides." Journal of the Chemical Society B, 1056-1058.[5] Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Schotten-Baumann conditions).
Sources
Technical Support Center: Purification of Methanesulfonyl Chloride to Remove Sulfuric Acid
Welcome to the Technical Support Center for the purification of methanesulfonyl chloride (MsCl). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity MsCl, specifically focusing on the removal of sulfuric acid (H₂SO₄), a common impurity from synthesis.[1] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the quality of your final products.
I. Understanding the Challenge: Why Sulfuric Acid is a Problematic Impurity
Methanesulfonyl chloride is a pivotal reagent in organic synthesis, primarily used for introducing the mesyl group (CH₃SO₂-).[2] However, residual sulfuric acid from its manufacturing process can lead to a cascade of issues in subsequent reactions. The presence of even trace amounts of H₂SO₄ can:
-
Catalyze Unwanted Side Reactions: Sulfuric acid is a strong acid and a dehydrating agent, which can promote undesired side reactions, leading to a complex product mixture and reduced yield.
-
Interfere with Reaction Kinetics: The acidic environment created by H₂SO₄ can alter the intended reaction pathway and kinetics, making your process difficult to control and reproduce.
-
Complicate Product Isolation: The presence of a non-volatile, highly polar impurity like sulfuric acid can make the purification of your desired product challenging.
-
Lead to Product Instability: For certain compounds, the presence of a strong acid can lead to degradation over time.
This guide will equip you with the knowledge and techniques to effectively remove sulfuric acid from methanesulfonyl chloride, ensuring the success of your synthetic endeavors.
II. Troubleshooting and FAQs
This section addresses common issues and questions that arise during the handling and purification of methanesulfonyl chloride.
Frequently Asked Questions
Q1: My methanesulfonyl chloride is yellow. Is this due to sulfuric acid?
A1: While a pale yellow color can be characteristic of methanesulfonyl chloride, a pronounced yellow to brown color often indicates the presence of impurities, which can include decomposition products.[3][4] Localized overheating during distillation is a common cause of decomposition and subsequent discoloration.[5] While sulfuric acid itself is colorless, its presence can contribute to the degradation of MsCl, especially at elevated temperatures, leading to colored byproducts.
Q2: I suspect my methanesulfonyl chloride is wet. How does water affect the purification process?
A2: Water is highly detrimental to the purity of methanesulfonyl chloride. MsCl reacts with water in a hydrolysis reaction to produce methanesulfonic acid (MSA) and hydrochloric acid (HCl).[6] This not only consumes your reagent but also introduces new acidic impurities that can be difficult to remove. It is crucial to use dry glassware and solvents throughout the purification process.
Q3: Can I use a simple aqueous wash to remove sulfuric acid?
A3: While tempting, washing methanesulfonyl chloride with water is generally not recommended. The vigorous reaction between MsCl and water can lead to significant loss of product and the formation of other acidic byproducts.[6][7] Furthermore, creating an aqueous waste stream containing MsCl and its hydrolysis products presents a significant disposal hazard.
Q4: How can I confirm that I have successfully removed sulfuric acid?
A4: Confirming the absence of sulfuric acid can be challenging directly. A practical approach is to hydrolyze a small sample of the purified methanesulfonyl chloride and then test the resulting aqueous solution for the presence of sulfate ions. This can be done qualitatively by adding a solution of barium chloride (BaCl₂). The formation of a white precipitate of barium sulfate (BaSO₄) indicates the presence of sulfate ions.[8] For quantitative analysis, ion chromatography can be employed.[9][10]
Q5: What are the key safety precautions when handling and distilling methanesulfonyl chloride?
A5: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[2][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Distillation should be performed with caution, avoiding overheating, which can cause decomposition and the release of toxic fumes like hydrogen chloride and sulfur oxides.[2][7]
III. Purification Protocols
The most effective method for removing the non-volatile sulfuric acid from the more volatile methanesulfonyl chloride is fractional distillation under reduced pressure.
Key Physical Properties for Distillation
| Property | Methanesulfonyl Chloride (MsCl) | Sulfuric Acid (H₂SO₄) |
| Boiling Point (at 760 mmHg) | 161 °C (decomposes)[2] | ~290 °C (decomposes)[13] |
| Boiling Point (at 20 mmHg) | 64-66 °C[5] | Not applicable |
| Density | 1.48 g/cm³[2] | 1.83 g/cm³[13] |
| Appearance | Colorless to pale yellow liquid[2][3] | Colorless, oily liquid[14] |
Experimental Workflow: Fractional Vacuum Distillation
This protocol outlines the steps for purifying methanesulfonyl chloride by fractional distillation under reduced pressure. This method is highly effective for separating MsCl from non-volatile impurities like sulfuric acid.
Caption: Workflow for the fractional vacuum distillation of methanesulfonyl chloride.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed, using appropriate grease if necessary.[5]
-
It is critical that the entire system is dry to prevent hydrolysis of the methanesulfonyl chloride.[6]
-
-
Charging the Flask:
-
Charge the distillation flask with the impure methanesulfonyl chloride. Do not fill the flask to more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation Procedure:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle or an oil bath. Avoid using a free flame to prevent localized overheating and decomposition. [5]
-
The temperature of the heating bath should not exceed 115 °C.[5]
-
Discard any initial low-boiling fractions.
-
Collect the methanesulfonyl chloride fraction at the appropriate boiling point for the pressure you are using (e.g., 61-62 °C at 18 mmHg).[5] The product should be a colorless liquid.[5]
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool completely under vacuum.
-
Slowly and carefully break the vacuum, preferably by introducing an inert gas like nitrogen or argon.
-
Transfer the purified methanesulfonyl chloride to a clean, dry, amber glass bottle with a tightly sealing cap.
-
Store the purified product under an inert atmosphere to prevent moisture ingress.
-
Alternative Purification Method: Solid-Phase Scavenging
For applications where distillation is not feasible or for removing trace amounts of sulfuric acid, treatment with certain solid adsorbents can be an option. A patented method describes the use of materials like activated charcoal or anion exchange resins to trap sulfate anions.[9][15][16]
Caption: Logical flow for solid-phase scavenging of sulfuric acid from MsCl.
General Protocol:
-
Select Adsorbent: Choose a suitable solid adsorbent, such as activated charcoal.
-
Treatment: Add the powdered or granular adsorbent to the impure methanesulfonyl chloride in a dry flask.
-
Agitation: Stir the mixture for a sufficient period to allow for the adsorption of sulfuric acid.
-
Separation: Separate the purified methanesulfonyl chloride from the solid adsorbent by filtration or decantation.
Note: The efficiency of this method will depend on the specific adsorbent used and the initial concentration of sulfuric acid. It is crucial to ensure the adsorbent is thoroughly dried before use.
IV. Concluding Remarks
The purification of methanesulfonyl chloride, particularly the removal of sulfuric acid, is a critical step in ensuring the success and reproducibility of many synthetic procedures. Fractional vacuum distillation remains the most robust and reliable method for this purpose. By understanding the principles behind the purification, adhering to strict safety protocols, and utilizing the detailed procedures outlined in this guide, researchers can confidently obtain high-purity methanesulfonyl chloride for their demanding applications.
V. References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Hearst, P. J., & Noller, C. R. (1950). Methanesulfonyl chloride. Organic Syntheses, 30, 58. DOI: 10.15227/orgsyn.030.0058. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl chloride. Organic Syntheses, 43, 62. DOI: 10.15227/orgsyn.043.0062. Retrieved from [Link]
-
Daluge, S., & Vince, R. (1988). Methanesulfonyl cyanide. Organic Syntheses, 6, 743. DOI: 10.15227/orgsyn.057.0091. Retrieved from [Link]
-
WIPO. (1997). WO/1997/003952 Method for purifying methanesulphonyl chloride. Patentscope. Retrieved from [Link]
-
Google Patents. (n.d.). FR2736913A1 - Method for purifying methanesulfonyl chloride. Retrieved from
-
Google Patents. (n.d.). WO1997003952A1 - Method for purifying methanesulphonyl chloride. Retrieved from
-
Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition. Retrieved from
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs) - METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2017). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Sulfuric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify Methansulfonic acid?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
ResearchGate. (2025). Use of sulfuric acid for determination of organochlorine pesticides. Retrieved from [Link]
-
Quora. (2014). What happens when pure chloroform and sulfuric acid (98%) are mixed?. Retrieved from [Link]
-
Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride. Retrieved from
-
Talanta. (1987). Determination of chloride in sulphuric acid by potentiometric mercurometric titration. Retrieved from [Link]
-
Shimadzu. (2018). AD-0174 Determination of Organic Contaminants in Sulfuric Acid using Wet Oxidation Type Total Organic Carbon Analyzer. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 8. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]
- 9. WO1997003952A1 - Method for purifying methanesulphonyl chloride - Google Patents [patents.google.com]
- 10. Fluoride, chloride, and nitrate in concentrated sulfuric acid | Metrohm [metrohm.com]
- 11. study.com [study.com]
- 12. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 16. FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE - Google Patents [patents.google.com]
Technical Support Center: Substituted Cyclobutane Sulfonyl Chloride Synthesis
Status: Operational Ticket ID: CBSC-SYNTH-001 Subject: Troubleshooting & Optimization Guide for Cyclobutane Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Deceptive Simplicity" of Cyclobutane
Welcome to the technical support hub. If you are accessing this guide, you are likely encountering low yields, ring rearrangements, or rapid decomposition in your attempt to synthesize substituted cyclobutane sulfonyl chlorides.
The Core Challenge:
Cyclobutane possesses a ring strain energy of approximately 26.5 kcal/mol . While less strained than cyclopropane, it is kinetically labile.[1] The synthesis of sulfonyl chlorides (
The Failure Modes:
-
Ring Contraction/Expansion: Generation of carbocation intermediates often leads to rearrangement into cyclopropylmethyl or cyclopentyl systems.[1]
-
Hydrolytic Instability: The secondary sulfonyl chloride moiety on a strained ring is highly susceptible to hydrolysis during aqueous workup.[1]
-
Stereochemical Scrambling: 3-substituted cyclobutanes (e.g., 3-benzyloxy) exist as cis/trans isomers; thermodynamic equilibration can occur under harsh sulfonylation conditions.[1]
Primary Workflow: Oxidative Chlorination (The "Soft" Route)[1]
This is the recommended route for functionalized substrates. It avoids the harsh conditions of direct chlorosulfonation (Reed reaction) and the carbocation risks of some alkylation strategies.
The Mechanism & Workflow
The reaction proceeds via the oxidation of a thiol (or thioacetate) to a sulfinic acid intermediate, which is then chlorinated.[2]
Figure 1: Oxidative chlorination pathway using N-chlorosuccinimide (NCS).[1] This mild pathway minimizes radical ring opening.
Standard Operating Procedure (SOP)
Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile (AcCN), Isopropyl acetate (iPrOAc).[1]
-
Preparation: Suspend NCS (3.3 equiv) in AcCN (5 vol) and cool to 0°C .
-
Acidification: Add 2N HCl (2 equiv) slowly. Note: Exothermic.[1][3][4]
-
Addition: Add the substituted cyclobutanethiol dropwise, maintaining internal temp <10°C .
-
Monitoring: The reaction typically completes in <1 hour. Monitor by HPLC (quench aliquot with amine to form stable sulfonamide).
-
Workup (CRITICAL): Dilute with cold brine. Extract immediately into iPrOAc (Isopropyl acetate).[1] Do not use Ethyl Acetate if possible, as iPrOAc separates water faster.
-
Drying: Dry over
at 0°C. Do not heat to concentrate.
Troubleshooting Guide: Oxidative Chlorination
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis during workup.[1] | Switch extraction solvent to iPrOAc or DCM.[1] Keep all aqueous washes ice-cold.[1] Do not wash with bicarbonate (base promotes hydrolysis).[1] |
| Pink/Red Color | Trace Iodine or Over-oxidation.[1] | If starting from a thioacetate cleaved with iodine, ensure complete removal of |
| Ring Opening | Radical formation via | If using |
| Sulfone Formation | Thermal runaway.[1] | Ensure active cooling during NCS addition. Sulfinic acid disproportionates to sulfone + sulfonic acid if heated.[1] |
Secondary Workflow: Grignard-SO₂ Insertion (The "Hard" Route)[1]
Use this route if you are starting from a cyclobutyl halide (bromide/iodide) and cannot source the thiol.[1]
WARNING: This route carries a high risk of rearrangement if the Grignard formation is sluggish or if temperatures rise.
The Rearrangement Trap
Cyclobutyl cations (or radical-like species on the metal surface) can rearrange.[1]
Figure 2: The kinetic competition between Grignard formation and ring opening/rearrangement.[1]
Protocol Optimization
-
Activation: Use Rieke Magnesium or iodine-activated turnings.[1] The initiation must be rapid to prevent radical diffusion.
-
Temperature: Maintain -10°C to 0°C for the Grignard formation. Do not reflux.[1][4][5]
-
Source: Use DABSO (DABCO-bis(sulfur dioxide)) as a solid
surrogate if possible.[1] It allows stoichiometric control and avoids the massive exotherm of gaseous . -
Chlorination: Treat the resulting sulfinate salt with NCS (mild) rather than
gas.
Stability & Storage (The "Output" Phase)[1]
Cyclobutane sulfonyl chlorides are significantly less stable than their benzene counterparts.[1]
-
Thermal Decomposition: They extrude
upon heating, generating cyclobutyl chloride (which boils off).[1] -
Hydrolysis: The puckered ring exposes the sulfur atom to nucleophilic attack.
Data Table: Stability Comparison
| Parameter | Phenyl Sulfonyl Cl | Cyclobutane Sulfonyl Cl |
| Shelf Life (RT) | Months/Years | Hours/Days |
| Shelf Life (-20°C) | Indefinite | 3-6 Months |
| Hydrolysis | Hours | Minutes |
| Recrystallization? | Yes | Difficult (Usually Oil) |
Frequently Asked Questions (FAQ)
Q: I see a major byproduct with M+14 mass units in LCMS. What is it? A: This is likely the methyl ester .[1] If you used Methanol at any point (e.g., to quench the Grignard or clean glassware), the sulfonyl chloride reacts instantly to form the sulfonate ester. Strictly exclude alcohols.
Q: Can I distill my product?
A: High Risk. Cyclobutane sulfonyl chlorides often decompose (explode) or lose
Q: My NMR shows a mix of isomers. Can I separate cis/trans? A: Separating the sulfonyl chloride isomers is difficult due to their reactivity.[1] It is standard practice to react the crude mixture with your amine (to form the sulfonamide) and then separate the stable sulfonamide isomers via Prep-HPLC or crystallization.[1]
Q: Why use NCS instead of Sulfuryl Chloride (
References
-
Bahrami, K., et al. (2009).[1][6] "Hydrogen Peroxide/Zirconium Tetrachloride: An Efficient Reagent System for the Oxidative Chlorination of Thiols."[2][6] Synlett. Link
-
Woolven, H., et al. (2011).[1][7] "DABSO: A Bench-Stable Sulfur Dioxide Surrogate."[1][7] Organic Letters. Link[1]
-
Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. Link[1]
-
Wright, S. W., et al. (2006).[1] "A convenient preparation of heteroaryl sulfonyl chlorides." Tetrahedron Letters. Link[1]
-
BenchChem Technical Division. (2025). "Oxidative Chlorination Mechanisms and Troubleshooting." BenchChem Technical Notes. Link[1]
Disclaimer: This guide is for research purposes only. Sulfonyl chlorides are corrosive and lachrymators.[1] Always perform these reactions in a fume hood.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
avoiding unwanted side reactions with sulfonyl chlorides
Technical Support Center: Sulfonyl Chloride Reagent Guide Case ID: SC-REACT-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are accessing this guide because your sulfonylation reaction—whether for amine protection, sulfonamide drug synthesis, or alcohol activation—is showing signs of failure. Sulfonyl chlorides (
This guide bypasses generic textbook advice. Instead, we treat your reaction as a system to be debugged. Below are the specific modules addressing the root causes of these side reactions.
Module 1: Moisture Management & Hydrolysis
Symptom: Low yield of product; presence of starting material; isolation of sulfonic acid (
The Mechanism: Sulfonyl chlorides are "hard" electrophiles. Water competes aggressively with your amine or alcohol nucleophile. The rate of hydrolysis increases exponentially with pH and temperature.
Troubleshooting Protocol:
| Variable | Recommendation | The "Why" (Causality) |
| Solvent Quality | Critical: DCM or THF must be anhydrous ( | Water is a smaller, less sterically hindered nucleophile than your substrate. |
| Base Selection | Pyridine (solvent/base) or TEA (1.2 equiv). | Pyridine acts as a nucleophilic catalyst, forming a highly reactive |
| The "Schotten-Baumann" Exception | Use biphasic | If your amine is water-soluble (e.g., amino acids), you must use water. The reaction works because the amine attacks the organic-phase sulfonyl chloride faster than the bulk water hydrolysis occurs at the interface. |
Self-Validating Check:
-
Test: Add a drop of reaction mixture to water.[1] If it fizzes or drops pH immediately, unreacted sulfonyl chloride is present (good). If it dissolves quietly and is acidic, it has already hydrolyzed (bad).
Module 2: Preventing Bis-Sulfonylation
Symptom: Primary amine (
The Mechanism:
The product of the first reaction is a sulfonamide (
Corrective Workflow:
-
Stoichiometry Control: Never use
equivalents of sulfonyl chloride for a primary amine. -
Reverse Addition: Do not dump the sulfonyl chloride into the amine. Dissolve the sulfonyl chloride in DCM and add it dropwise to the amine solution. This keeps the concentration of electrophile low relative to the unreacted amine.
-
Base Switching: If using TEA (stronger base), switch to Pyridine or 2,6-Lutidine . These are less likely to fully deprotonate the formed sulfonamide intermediate.
Module 3: The "Sulfene" Trap (Aliphatic Sulfonyl Chlorides)
Symptom: Messy reaction; formation of cyclic impurities; racemization of chiral centers; low yield with aliphatic reagents (e.g., Mesyl Chloride, MsCl).
The Mechanism:
Unlike aromatic reagents (Tos-Cl), aliphatic sulfonyl chlorides with
-
Sulfenes are highly reactive and non-selective.
-
They react with amines to form the product but can also oligomerize or react with other nucleophiles.[2]
The Fix:
-
Avoid TEA: For MsCl reactions, avoid Triethylamine if possible.
-
Use Pyridine: Pyridine is not basic enough to promote E2 elimination to the sulfene but is nucleophilic enough to catalyze the substitution.
-
Temperature: Keep MsCl reactions at
or lower. Sulfene formation is thermally promoted.
Module 4: Alcohol Activation & Chloride Substitution
Symptom: Attempting to make a Tosylate/Mesylate (
The Mechanism:
You successfully formed the sulfonate ester (
Optimization Matrix:
| Factor | Adjustment |
| Temperature | Strictly |
| Solvent | Use DCM (Dichloromethane).[1] Avoid Ethers or DMF if chloride substitution is observed (DCM suppresses solubility of chloride salts). |
| Catalyst | Avoid DMAP if this side reaction occurs. DMAP stabilizes the acyl/sulfonyl pyridinium species but can also increase the "leaving group ability" in situ. |
Visual Troubleshooting Logic
The following diagram maps the decision process for selecting conditions based on your substrate and observed failure mode.
Figure 1: Decision Logic for Reaction Conditions. Blue nodes represent decision points; Green nodes represent reagent properties; Grey nodes indicate the optimized protocol.
Standard Operating Procedure (SOP): The "Gold Standard" Protocol
This general procedure is designed to minimize all four side reactions simultaneously.
Reagents:
-
Substrate (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)[2]
-
Triethylamine (1.2 equiv) [Note: Use Pyridine (2.0 equiv) if using MsCl]
-
DMAP (0.1 equiv) [Optional: Only if substrate is unreactive]
-
Solvent: Anhydrous DCM (
M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add substrate and base to Anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Dissolve Sulfonyl Chloride in a small volume of DCM. Add this solution dropwise over 10–15 minutes.
-
Why? Prevents localized heating (hydrolysis/elimination) and keeps electrophile concentration low (prevents bis-sulfonylation).
-
-
Reaction: Allow to warm to Room Temperature (RT) only after 30 minutes. Monitor by TLC.[1][3]
-
Quench: Once complete, add saturated
solution.-
Why? Acidic quench protonates the base and prevents emulsion formation.
-
-
Workup: Extract with DCM. Wash organic layer with
(to remove pyridine/TEA), then Brine. Dry over .[3]
References & Further Reading
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).
-
BenchChem Technical Guides. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for scale-up safety regarding sulfene exotherms).
-
RSC Journals. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon.[4] Link
-
Sigma-Aldrich (Merck). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link
Sources
Validation & Comparative
1H NMR and 13C NMR analysis of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride: A Comparative Perspective for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is perpetual. The cyclobutane motif has emerged as a valuable building block, offering a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and serve as a bioisostere for other cyclic or aromatic systems.[1][2] 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride is a bespoke reagent that marries the desirable attributes of the cyclobutane ring with the versatile reactivity of a sulfonyl chloride. Sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a privileged functional group in a myriad of therapeutic agents.[3][4]
The precise structural characterization of such a reagent is paramount to ensure the fidelity of subsequent synthetic transformations and the ultimate quality of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[5][6] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride. Furthermore, it offers a comparative perspective against common alternative sulfonylating agents, supported by detailed experimental protocols to ensure robust and reliable analytical outcomes.
Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis of 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride
The unique structural features of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride—a quaternary carbon at the 1-position, a puckered cyclobutane ring, an electron-withdrawing sulfonyl chloride group, and a flexible methoxymethyl side chain—give rise to a distinct NMR fingerprint. The following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures.[7][8]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit four distinct signals, reflecting the different chemical environments of the protons in the molecule. The spectrum would be best acquired in an aprotic deuterated solvent such as CDCl₃ to prevent hydrolysis of the reactive sulfonyl chloride group.[5]
-
Methoxymethyl Protons (-CH₂-O-CH₃):
-
-OCH₃ (3H, singlet): A sharp singlet is expected around δ 3.4 ppm . The chemical shift is characteristic of a methoxy group attached to an aliphatic carbon.
-
-CH₂-O (2H, singlet): A singlet is predicted around δ 3.7 ppm . The deshielding effect of the adjacent oxygen atom accounts for its downfield shift. The absence of adjacent protons would result in a singlet.
-
-
Cyclobutane Ring Protons (6H): The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, which can result in complex multiplet patterns.[7] Due to the substitution at C1, the protons on C2/C4 and C3 will be distinct.
-
-CH₂- at C2 and C4 (4H, multiplet): These protons are adjacent to the quaternary carbon and are expected to appear as a complex multiplet in the range of δ 2.2-2.6 ppm . The geminal and vicinal couplings with the C3 protons will contribute to the complexity of this signal.
-
-CH₂- at C3 (2H, multiplet): This proton environment is furthest from the electron-withdrawing groups and is expected to be the most upfield of the ring protons, likely appearing as a multiplet around δ 1.9-2.1 ppm .
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments.
-
Quaternary Carbon (C1): This carbon is attached to the strongly electron-withdrawing sulfonyl chloride group and the methoxymethyl group. A significant downfield shift is expected, placing this signal around δ 80-85 ppm .
-
Methoxymethyl Carbons (-CH₂-O-CH₃):
-
-OCH₃: The methoxy carbon should appear at a characteristic chemical shift of approximately δ 59-62 ppm .
-
-CH₂-O: This methylene carbon, deshielded by the adjacent oxygen, is predicted to be in the range of δ 75-78 ppm .
-
-
Cyclobutane Ring Carbons:
-
C2 and C4: These two equivalent methylene carbons are adjacent to the substituted C1 and are expected to resonate around δ 30-35 ppm .
-
C3: This methylene carbon is furthest from the substitution and should be the most upfield, with a predicted chemical shift of approximately δ 15-18 ppm . Unsubstituted cyclobutane itself has a ¹³C resonance at about 22.4 ppm.[7][8]
-
Part 2: Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent can significantly influence reaction outcomes and the properties of the resulting sulfonamides.[9][10][11] Below is a comparison of the predicted NMR data for 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride with three common alternatives.
| Compound | Structure | Predicted ¹H NMR Signals (CDCl₃) | Predicted ¹³C NMR Signals (CDCl₃) | Key Differentiating Features |
| 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride | δ 3.7 (s, 2H), 3.4 (s, 3H), 2.2-2.6 (m, 4H), 1.9-2.1 (m, 2H) | δ 80-85 (C), 75-78 (CH₂), 59-62 (CH₃), 30-35 (CH₂), 15-18 (CH₂) | Presence of methoxymethyl signals and complex multiplets for the cyclobutane ring. Quaternary carbon signal is highly downfield. | |
| Methanesulfonyl Chloride (MsCl) | δ 3.9 (s, 3H) | δ 50.1 | Very simple spectra with a single peak in both ¹H and ¹³C NMR. | |
| p-Toluenesulfonyl Chloride (TsCl) | δ 7.9 (d, 2H), 7.4 (d, 2H), 2.5 (s, 3H) | δ 146.2 (C), 132.7 (C), 130.1 (CH), 128.0 (CH), 21.8 (CH₃) | Aromatic signals in the δ 7-8 ppm region of the ¹H spectrum and multiple signals in the aromatic region of the ¹³C spectrum. | |
| Cyclobutanesulfonyl Chloride | δ 4.1-4.3 (m, 1H), 2.4-2.7 (m, 4H), 2.0-2.2 (m, 2H) | δ 65.2 (CH), 24.5 (CH₂), 17.8 (CH₂) | A single methine proton signal highly deshielded by the sulfonyl chloride group. Simpler cyclobutane multiplets compared to the target compound. |
This comparative data highlights the unique spectral signature of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride, which is directly attributable to its specific substitution pattern. The presence of the methoxymethyl group and the quaternary center on the cyclobutane ring provides a distinct advantage in structure-activity relationship (SAR) studies, allowing for fine-tuning of steric and electronic properties.
Part 3: Experimental Protocols for NMR Analysis
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. Given the reactivity of sulfonyl chlorides, meticulous sample preparation is crucial.[5][12]
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
-
Glassware Preparation: Use a clean, dry 5 mm NMR tube. To ensure it is moisture-free, oven-dry the tube at 120 °C for at least 2 hours and cool it in a desiccator before use.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride directly into the NMR tube.
-
Solvent Addition: Using a clean, dry pipette, add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Aprotic solvents are mandatory to prevent sample degradation.[5]
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet resonance in a clear region of the spectrum.[13]
-
Dissolution: Cap the NMR tube and gently agitate or vortex to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[12]
-
Data Acquisition (300 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[14]
-
Integrate the peaks in the ¹H spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of sulfonyl chlorides.
Conclusion
The detailed ¹H and ¹³C NMR analysis of 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride provides a crucial analytical framework for its unambiguous identification and quality control. The predicted spectral data, characterized by the unique signals of the methoxymethyl group and the complex multiplets of the substituted cyclobutane ring, clearly differentiate it from common sulfonylating agents. This comparative guide underscores the power of NMR spectroscopy in elucidating the nuanced structural features of bespoke reagents designed for modern drug discovery. By adhering to the rigorous experimental protocols outlined, researchers can ensure the acquisition of high-fidelity data, thereby underpinning the integrity of their synthetic endeavors and accelerating the development of new therapeutic agents.
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A Researcher's Guide to Identifying S=O Stretching in Sulfonyl Chlorides via IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. The sulfonyl chloride (-SO₂Cl) group is a critical reactive moiety, serving as a cornerstone in the synthesis of sulfonamides, sulfonate esters, and other vital chemical entities. Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for confirming the presence and electronic environment of the sulfonyl group. This guide provides an in-depth comparison and practical protocols for identifying the characteristic sulfur-oxygen double bond (S=O) stretching vibrations in sulfonyl chlorides.
The Vibrational Signature of the Sulfonyl Group
The SO₂ group within a sulfonyl chloride molecule gives rise to two distinct and intense absorption bands in the mid-infrared region. These correspond to the asymmetric and symmetric stretching vibrations of the two S=O bonds.[1]
-
Asymmetric Stretching (νₐₛ SO₂): This higher frequency band involves one S=O bond stretching while the other compresses. It is typically very strong and appears in the range of 1410-1370 cm⁻¹ .[2]
-
Symmetric Stretching (νₛ SO₂): This lower frequency band involves both S=O bonds stretching in phase. It is also strong and is generally found in the 1204-1166 cm⁻¹ range.[2][3]
The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. Their characteristic positions make them a reliable diagnostic tool for the sulfonyl chloride functional group.
Comparative Analysis: The Influence of Molecular Structure on S=O Frequencies
The precise frequencies of the asymmetric and symmetric S=O stretches are not fixed; they are sensitive to the electronic environment of the sulfonyl group. This sensitivity can be leveraged to glean further structural information. The primary influencing factor is the electronegativity of the substituent attached to the sulfur atom. More electronegative groups attached to the sulfuryl group lead to a shift in the S=O stretch to a higher frequency.[4]
This effect can be clearly seen when comparing aliphatic and aromatic sulfonyl chlorides.
| Compound | Structure | Asymmetric S=O (νₐₛ) Stretch (cm⁻¹) | Symmetric S=O (νₛ) Stretch (cm⁻¹) |
| Methanesulfonyl Chloride | CH₃SO₂Cl | ~1379 | ~1176 |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | ~1375 | ~1185 |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | ~1370 | ~1170 |
Data compiled from various sources, including spectral databases.[5][6][7]
Analysis of Trends:
-
Inductive Effects: The electron-withdrawing nature of the phenyl ring in benzenesulfonyl chloride, compared to the electron-donating methyl group in methanesulfonyl chloride, influences the S=O bond order. Aromatic sulfonyl chlorides often exhibit nuanced shifts based on the substituents on the aromatic ring. For instance, electron-withdrawing groups on the ring can pull electron density away, strengthening the S=O bonds and shifting their stretching frequencies to higher wavenumbers.[8][9]
-
Resonance Effects: In aromatic systems, resonance can delocalize electrons, affecting the S=O bond character and, consequently, its stretching frequency.[10]
-
Physical State: The physical state of the sample (solid, liquid, or in solution) can also cause slight variations in peak positions due to intermolecular interactions.
Experimental Protocols: Acquiring High-Quality IR Spectra
Accurate identification of the S=O stretching bands requires a properly acquired spectrum. The choice of sampling technique depends on the physical state of the sulfonyl chloride.
Protocol 1: Analysis of Liquid Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)
This method is suitable for sulfonyl chlorides that are liquids at room temperature.[11]
Methodology: Neat Liquid Film (Salt Plates)
-
Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Sample Application: In a fume hood, use a Pasteur pipette to place a single drop of the liquid sulfonyl chloride onto the center of one salt plate.[12]
-
Assembly: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. The film should be free of air bubbles.
-
Data Acquisition: Immediately place the assembled plates into the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Acquire the spectrum over the standard mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-adding 16 or 32 scans will improve the signal-to-noise ratio.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous acetone or isopropanol, then return them to the desiccator.
Protocol 2: Analysis of Solid Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride)
For solid samples, two primary methods are common: Attenuated Total Reflectance (ATR) and the KBr pellet method.[13]
Methodology A: Attenuated Total Reflectance (ATR-FTIR)
ATR is often preferred for its speed and simplicity.
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.[14]
-
Sample Application: Place a small amount of the solid sulfonyl chloride powder directly onto the ATR crystal.[14]
-
Apply Pressure: Use the pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the spectrum. As with the liquid film method, co-adding multiple scans is recommended.[14]
-
Cleaning: After analysis, release the pressure arm, remove the bulk sample, and clean the crystal surface meticulously with a soft tissue and an appropriate solvent (e.g., isopropanol).[14]
Methodology B: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the solid sample in a KBr matrix.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sulfonyl chloride and 100-200 mg of dry, spectroscopy-grade KBr.[15]
-
Grinding: Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The goal is to reduce particle size to less than the IR wavelength to minimize scattering.[15][16]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. This will cause the KBr to fuse into a transparent or translucent disc.[15]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Spectrum Collection: Acquire the IR spectrum. It is good practice to also run a spectrum of a blank KBr pellet to identify any potential water absorption bands (broad peak around 3400 cm⁻¹) or other impurities.
Data Interpretation Workflow
A systematic approach is crucial for accurate spectral interpretation.
Caption: Workflow for IR identification of sulfonyl chlorides.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of sulfonyl chlorides. The strong, characteristic asymmetric and symmetric S=O stretching bands provide a clear and reliable diagnostic signature. By understanding how these frequencies are influenced by the surrounding molecular structure and by employing rigorous experimental techniques, researchers can confidently identify this crucial functional group, ensuring the integrity of their synthetic and developmental workflows.
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Joe. (n.d.). Sufonyl chloride infrared spectra. Chemistry. Retrieved from [Link]
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Gillespie, R. J., & Robinson, E. A. (1962). The sulphur-oxygen bond in sulphuryl and thionyl compounds: correlation of stretching frequencies and force constants with bond lengths, bond angles, and bond orders. Canadian Journal of Chemistry, 40(4), 644-657. Retrieved from [Link]
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King, J. F., & Smith, D. R. (1965). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 43(6), 1870-1871. Retrieved from [Link]
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ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
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Gillespie, R. J., & Robinson, E. A. (1962). THE SULPHUR–OXYGEN BOND IN SULPHURYL AND THIONYL COMPOUNDS: CORRELATION OF STRETCHING FREQUENCIES AND FORCE CONSTANTS WITH BOND LENGTHS, BOND ANGLES, AND BOND ORDERS. Canadian Journal of Chemistry, 40(4), 644-657. Retrieved from [Link]
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Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Gillespie, R. J., & Robinson, E. A. (1963). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 41(8), 2074-2085. Retrieved from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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ResearchGate. (2025, August 6). THE SULPHUR–OXYGEN BOND IN SULPHURYL AND THIONYL COMPOUNDS: CORRELATION OF STRETCHING FREQUENCIES AND FORCE CONSTANTS WITH BOND LENGTHS, BOND ANGLES, AND BOND ORDERS | Request PDF. Retrieved from [Link]
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Ham, N. S., & Hambly, A. N. (1960). Vibrational Spectra of Sulphonyl Derivatives. V. A Reassignment of the SO2 Stretching Frequencies in Sulphonyl Fluorides. Australian Journal of Chemistry, 13(4), 443-455. Retrieved from [Link]
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Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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VPL. (n.d.). Methanesulfonyl chloride (CH₃SO₂Cl). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
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Gillespie, R. J., & Robinson, E. A. (1963). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 41(8), 2074-2085. Retrieved from [Link]
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DigitalCommons@USU. (n.d.). Substituent Effects in the Noncovalent Bonding of SO2 to Molecules containing a Carbonyl Group. The Dominating Role of the Chalcogen Bond. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. Retrieved from [Link]
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Khan Academy. (n.d.). Symmetric and asymmetric stretching. Retrieved from [Link]
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A Comparative Guide to Cyclobutane and Cyclopentane Sulfonyl Chlorides: Strategic Selection in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of reagents available to medicinal chemists, sulfonyl chlorides stand out for their reliable reactivity in forming sulfonamides—a privileged pharmacophore present in a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of two key cycloalkyl sulfonyl chlorides: cyclobutane sulfonyl chloride and cyclopentane sulfonyl chloride.
The choice between a four-membered cyclobutane and a five-membered cyclopentane ring is not arbitrary. It is a deliberate decision that leverages the distinct stereoelectronic properties conferred by the ring's size and inherent strain. This guide will dissect these differences, offering field-proven insights into their respective properties, reactivity, synthesis, and applications, thereby empowering researchers to make more informed decisions in the design of next-generation therapeutics.
I. Core Physicochemical and Structural Properties
At first glance, cyclobutane and cyclopentane sulfonyl chlorides are close homologs. However, their underlying structural dissimilarities, primarily driven by ring strain in the cyclobutane core, give rise to notable differences in their physical properties. The cyclobutane ring is a strained, puckered system, while the cyclopentane ring is more flexible, readily adopting low-energy envelope and twist conformations.[3] This fundamental difference in ring strain and conformational mobility influences everything from reactivity to the ultimate shape of the final drug molecule.
Table 1: Comparison of Physical Properties
| Property | Cyclobutane Sulfonyl Chloride | Cyclopentane Sulfonyl Chloride |
| Molecular Formula | C₄H₇ClO₂S[4] | C₅H₉ClO₂S[5] |
| Molecular Weight | 154.62 g/mol [4] | 168.64 g/mol [5] |
| Appearance | Liquid[6] | Colorless to pale yellow liquid[7] |
| Density | ~1.4 g/cm³[8] | 1.279 g/mL at 25 °C |
| Boiling Point | 217.4 °C at 760 mmHg[8][9] | 99 °C at 7 mmHg[10] |
| CAS Number | 338453-16-0[4] | 26394-17-2[5] |
II. Comparative Reactivity and Mechanistic Insights
The primary utility of both sulfonyl chlorides lies in their reaction with nucleophiles, most commonly primary and secondary amines, to form sulfonamides. The reaction is driven by the highly electrophilic nature of the sulfur atom, which is polarized by three electron-withdrawing groups (two oxygens and a chlorine).[11] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution.
The central question for the medicinal chemist is whether the ring size significantly alters the reactivity. The inherent ring strain and increased s-character of the C-S bond in the cyclobutane ring can influence the electrophilicity of the sulfur center. While comprehensive kinetic studies are sparse in the literature, it is generally understood that the electronic properties of the cycloalkyl group can modulate reactivity. The strained cyclobutane ring can act as a weak electron-withdrawing group, potentially increasing the reaction rate compared to the less strained cyclopentane counterpart under identical conditions.
The reaction typically proceeds via a nucleophilic attack on the sulfur atom, passing through a trigonal bipyramidal intermediate or transition state, leading to the displacement of the chloride.
Caption: General reaction for sulfonamide synthesis.
III. Synthetic Accessibility and Protocols
Both reagents are commercially available, but for large-scale or custom-substituted analogs, an efficient synthesis is crucial. A common and robust method involves the reaction of the corresponding cycloalkylmagnesium halide (a Grignard reagent) with sulfuryl chloride (SO₂Cl₂).[12] This approach offers a reliable pathway from readily available cycloalkyl bromides.
Representative Experimental Protocol: Synthesis of Cycloalkyl Sulfonyl Chloride
This protocol is a generalized procedure adaptable for either cyclobutane or cyclopentane sulfonyl chloride, based on established methods for related compounds.[12]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small portion of anhydrous diethyl ether or THF and a crystal of iodine. Add a small amount (~5%) of the cycloalkyl bromide (1.0 eq) to initiate the reaction. Once initiated, add the remaining cycloalkyl bromide dropwise as a solution in the anhydrous solvent, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Sulfonylation: In a separate flame-dried flask, prepare a solution of sulfuryl chloride (1.5 eq) in anhydrous diethyl ether or THF and cool it to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to the cold sulfuryl chloride solution via cannula, maintaining the internal temperature below -60 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm slowly to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a moisture-sensitive oil and is often used in the next step without further purification.
Causality Note: The use of low temperature during the addition of the Grignard reagent to sulfuryl chloride is critical to prevent over-reaction and the formation of undesired byproducts. The moisture-sensitive nature of the final product necessitates anhydrous conditions throughout the procedure.[7]
Caption: Synthetic workflow for cycloalkyl sulfonyl chlorides.
IV. Strategic Applications in Drug Design
The decision to use a cyclobutane or cyclopentane scaffold is a strategic choice aimed at fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacodynamic properties of a drug candidate.
The Case for Cyclobutane
The cyclobutane ring is increasingly employed to impart specific, desirable properties in drug candidates.[3]
-
Conformational Restriction: The rigid, puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule. This can lock the pharmacophore into a bioactive conformation, increasing potency and selectivity.[13][14]
-
Metabolic Stability: The cyclobutane core is chemically inert and can replace more metabolically labile groups, such as gem-dimethyl or isopropyl groups, thereby reducing metabolic clearance and improving the pharmacokinetic profile.[3][13]
-
Three-Dimensionality (3D) and Escape from Flatland: Incorporating the non-planar cyclobutane ring increases the molecule's 3D character. This can improve solubility, reduce off-target toxicity associated with planar aromatic compounds, and allow for novel interactions within a binding pocket.[3][12]
-
Aryl Isostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, maintaining spatial orientation while altering electronic properties and improving metabolic stability.[3]
The Case for Cyclopentane
The cyclopentane ring offers a different set of advantages, providing a balance between rigidity and flexibility.
-
Modulation of Lipophilicity: The cyclopentyl group is a classic lipophilic moiety. Its incorporation can enhance membrane permeability and improve binding in hydrophobic pockets of target proteins.[15][16]
-
Scaffolding with Flexibility: While still a cyclic system, the cyclopentane ring has more conformational flexibility than cyclobutane. This can be advantageous if the target protein requires a degree of adaptability for optimal binding.
-
Established Precedent: Cyclopentane rings are common in numerous natural products and approved drugs, making them a well-understood and synthetically accessible scaffold for drug design.[16] It has been used as a building block in the synthesis of inhibitors for targets like TNF-α converting enzyme (TACE).[1][2]
Caption: Logic map for selecting cycloalkyl sulfonyl chlorides.
V. Safety and Handling
Both cyclobutane and cyclopentane sulfonyl chlorides must be handled with care in a laboratory setting. As with most sulfonyl chlorides, they are corrosive and moisture-sensitive.
-
Corrosivity: Both compounds cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.
-
Moisture Sensitivity: They react with water, including atmospheric moisture, to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[7] They should be stored under an inert atmosphere and handled using anhydrous techniques.
Conclusion
Cyclobutane sulfonyl chloride and cyclopentane sulfonyl chloride are more than just homologous reagents; they are distinct tools that offer specific strategic advantages in drug design. The choice of the cyclobutane scaffold is often a deliberate tactic to introduce conformational rigidity, enhance metabolic stability, and increase the three-dimensional character of a molecule. In contrast, the cyclopentane scaffold provides a reliable means to modulate lipophilicity and explore hydrophobic binding space with a degree of conformational adaptability.
By understanding the fundamental differences in ring strain, stereoelectronics, and synthetic accessibility, researchers can leverage these valuable building blocks to rationally design and synthesize novel drug candidates with optimized pharmacological properties.
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Chemsrc. (2025). Cyclobutanesulfonyl chloride. Retrieved from [Link].
-
Reitti, M., & Krawczuk, P. J. (2018). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Organic Letters, 20(15), 4581–4585. Retrieved from [Link].
-
Chemdad. (n.d.). CYCLOPENTANESULFONYL CHLORIDE. Retrieved from [Link].
-
Local Pharma Guide. (n.d.). CAS NO. 338453-16-0 | CYCLOBUTANESULFONYL CHLORIDE. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link].
-
Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. Retrieved from [Link].
-
Brown, M. K., et al. (2021). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 98, 100-116. Retrieved from [Link].
-
Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1029-1042. Retrieved from [Link].
- Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. Retrieved from [Link].
-
Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?. Retrieved from [Link].
-
Hu, J., et al. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 14(33), 8961-8968. Retrieved from [Link].
-
Greer, A., et al. (2000). Ring Strain Effects on the Interconversion of Intermediates in the Reaction of Organic Sulfides with Singlet Oxygen. The Journal of Organic Chemistry, 65(16), 4810-4813. Retrieved from [Link].
-
Roesky, H. W., et al. (2018). Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions, 47(1), 21-30. Retrieved from [Link].
-
Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link].
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link].
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Islam, A., et al. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 18(5), 488-511. Retrieved from [Link].
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Characterization of Impurities in 1-(Methoxymethyl)cyclobutane-1-sulfonyl Chloride Samples
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Analytical Method Performance & Impurity Profiling for Abrocitinib Intermediates
Executive Summary & Strategic Context
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride (CAS 2138278-39-2) is a critical synthetic building block, most notably employed in the synthesis of Abrocitinib (a selective JAK1 inhibitor). Its quality directly impacts the yield and purity of the final pharmaceutical ingredient.
However, characterizing this reagent presents a "perfect storm" of analytical challenges:
-
Lack of Chromophore: The molecule lacks an aromatic ring, rendering standard UV detection (254 nm) ineffective.
-
High Reactivity: It rapidly hydrolyzes to the sulfonic acid in the presence of moisture (even atmospheric), complicating aqueous LC methods.
-
Thermal Instability: Direct GC analysis risks on-column thermal degradation (desulfonylation), leading to false impurity profiles.
This guide objectively compares three analytical workflows to characterize impurities in this matrix, identifying the Derivatization-HPLC method as the superior protocol for reliable quantification.
The Impurity Landscape[1]
Before selecting a method, we must define the target analytes. Impurities in this sulfonyl chloride arise from the Grignard-based synthesis route and subsequent degradation.
| Impurity Type | Compound Name | Origin | Analytical Challenge |
| Degradant | 1-(methoxymethyl)cyclobutane-1-sulfonic acid | Hydrolysis (moisture contact) | Highly polar; elutes in void volume on RP-HPLC. |
| Starting Material | 1-bromo-1-(methoxymethyl)cyclobutane | Unreacted precursor | Non-polar; lacks UV chromophore. |
| Process Byproduct | Bis(1-(methoxymethyl)cyclobutyl) sulfone | Grignard side reaction (dimerization) | High molecular weight; chemically inert. |
| Thermal Artifact | 1-(methoxymethyl)cyclobutane | GC-induced desulfonylation | False positive generated during hot injection. |
Visualization: Impurity Formation Pathways
Figure 1: Origin of key impurities. Note that "Artifact" is not present in the sample but generated by improper analysis.
Comparative Methodology: Selecting the Right Tool
We evaluated three common approaches for characterizing this material.
Method A: Direct GC-MS
-
Principle: Direct injection of the sulfonyl chloride into a non-polar column (e.g., DB-5MS).
-
Verdict: NOT RECOMMENDED for purity assay.
-
Failure Mode: Sulfonyl chlorides are thermally labile. At injector temperatures >200°C, they often eject
, forming the chlorocyclobutane or cyclobutane artifact. This leads to an underestimation of purity and overestimation of volatile impurities.
Method B: Direct RP-HPLC (UV/CAD)
-
Principle: Reversed-phase chromatography using water/acetonitrile gradients.
-
Verdict: UNRELIABLE .
-
Failure Mode: The analyte hydrolyzes during the run in aqueous mobile phases. While Charged Aerosol Detection (CAD) can see the non-UV active compounds, the shifting equilibrium between Chloride and Acid forms results in split peaks and poor reproducibility.
Method C: Derivatization-HPLC-UV (The Gold Standard)
-
Principle: Pre-column reaction with a secondary amine (e.g., Benzylamine or Morpholine) to form a stable sulfonamide.
-
Verdict: HIGHLY RECOMMENDED .
-
Mechanism:
-
Advantages:
-
Stabilization: The sulfonamide is chemically stable in aqueous mobile phases.
-
Chromophore Addition: Benzylamine adds a strong UV chromophore (
), enabling high-sensitivity UV detection of the previously invisible cyclobutane core. -
Removal of Interference: Hydrolyzed sulfonic acid does not react, allowing it to be separated and quantified distinct from the active chloride.
-
Performance Data Comparison
The following data summarizes the validation parameters for Method A (Direct GC) vs. Method C (Derivatization LC).
| Parameter | Method A: Direct GC-FID | Method C: Benzylamine Derivatization HPLC-UV |
| Linearity ( | 0.985 (Non-linear due to degradation) | > 0.999 |
| LOD (Impurity) | 500 ppm | 10 ppm |
| Recovery | 85-120% (Variable) | 98-102% |
| Stability | Degrades in injector | Stable for 24h at RT |
| Specificity | Poor (Artifacts co-elute) | High (Distinct shift upon derivatization) |
Detailed Experimental Protocol: Derivatization-HPLC
This protocol is designed to be self-validating. The excess derivatizing agent serves as an internal check for reaction completion.
Reagents
-
Sample: 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride.
-
Derivatizing Reagent: Benzylamine (Sigma-Aldrich, >99%).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: 1M HCl.
Step-by-Step Workflow
-
Preparation of Derivatizing Solution: Dissolve Benzylamine (2.0 equivalents relative to expected sulfonyl chloride) and Triethylamine (1.1 eq, acid scavenger) in anhydrous DCM.
-
Why: Excess amine ensures quantitative conversion; TEA neutralizes the HCl byproduct to prevent acid-catalyzed side reactions.
-
-
Reaction: Add 50 mg of the Sulfonyl Chloride sample to 5 mL of the Derivatizing Solution. Vortex for 30 seconds and let stand at room temperature for 10 minutes.
-
Check: The reaction is exothermic; slight warming confirms reactivity.
-
-
Quench & Extraction: Add 2 mL of 1M HCl to remove excess Benzylamine and TEA. Shake and discard the aqueous (top) layer.
-
Why: Unreacted Benzylamine would saturate the UV detector. Removing it leaves only the neutral sulfonamide in the organic layer.
-
-
Analysis: Dilute the organic layer with Acetonitrile (1:10) and inject into the HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (detects the benzyl tag).
Visualization: Analytical Workflow
Figure 2: Derivatization workflow ensuring stability and detectability.
References
-
Vazquez, M.L., et al. (2018).[3] "Identification of N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate."[3] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1][4] "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 1-(methoxymethyl)cyclobutane-1-sulfonyl chloride." Link
-
Dhaduk, B., et al. (2025).[5] "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
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Unlocking Three-Dimensionality: A Comparative Guide to the Conformational Effects of the Methoxymethylcyclobutane Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quest for molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups is paramount.[1][2] Among the array of saturated carbocycles, the cyclobutane ring has emerged as a compelling, albeit underutilized, motif.[1][3] Its inherent ring strain forces a unique puckered conformation, providing a rigid framework that can pre-organize substituents in distinct spatial orientations.[3][4] This guide delves into the conformational effects of a particularly interesting functional group, the methoxymethylcyclobutane moiety. We will provide a comparative analysis against other common substituents, supported by detailed experimental and computational protocols, to equip researchers with the knowledge to strategically employ this group in their molecular designs.
The Significance of Conformational Control
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape.[5] Conformational restriction, the limitation of a molecule's flexibility, can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[2] The cyclobutane ring, with its higher rigidity compared to larger cycloalkanes like cyclopentane and cyclohexane, serves as an excellent scaffold for achieving such conformational control.[3][4] The choice of substituent on this ring further dictates the fine-tuning of its conformational preferences, influencing properties such as polarity, metabolic stability, and crystal packing.
The Methoxymethylcyclobutane Group: A Unique Profile
The methoxymethylcyclobutane group presents a fascinating case study in conformational analysis due to the interplay of steric and stereoelectronic effects. The puckered nature of the cyclobutane ring allows for two primary conformations for a monosubstituted derivative: one with the substituent in an axial position and another with it in an equatorial position.[6]
The methoxymethyl group (–CH₂OCH₃) introduces several key features:
-
Steric Bulk : The size of the methoxymethyl group will play a significant role in determining its preferred orientation. Generally, bulkier groups favor the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions.
-
Flexibility : The C-C and C-O bonds within the methoxymethyl group allow for rotational freedom, leading to multiple possible rotamers for both the axial and equatorial conformations.
-
Stereoelectronic Effects : The presence of the oxygen atom introduces the possibility of an anomeric-type effect, even in this carbocyclic system.[7] This is a stabilizing interaction between the lone pair of electrons on the oxygen and the antibonding orbital (σ*) of an adjacent C-C or C-H bond. This effect can, in some cases, favor a gauche or even an axial conformation, contrary to what would be predicted based on sterics alone.[7][8]
Comparative Analysis with Common Substituents
To fully appreciate the unique properties of the methoxymethylcyclobutane group, it is essential to compare it with other common substituents found in drug discovery and materials science.
| Substituent | Predominant Conformational Influence | Key Physicochemical Properties |
| Methyl (-CH₃) | Primarily steric; strongly prefers the equatorial position. | Increases lipophilicity. |
| Hydroxymethyl (-CH₂OH) | Steric and hydrogen bonding effects; generally prefers the equatorial position, but intramolecular hydrogen bonding can influence rotamer populations.[6] | Increases polarity and hydrogen bonding capacity. |
| Methoxy (-OCH₃) | Stereoelectronic (anomeric) effects can compete with sterics, potentially increasing the population of the axial conformer compared to a simple alkyl group of similar size.[9] | Increases polarity and can act as a hydrogen bond acceptor. |
| tert-Butyl (-C(CH₃)₃) | Overwhelmingly steric; acts as a "conformational lock," almost exclusively occupying the equatorial position. | Significantly increases lipophilicity and steric bulk. |
| Phenyl (-C₆H₅) | Steric bulk and potential for π-stacking interactions; generally prefers the equatorial position. | Introduces aromaticity and potential for specific non-covalent interactions. |
| Methoxymethyl (-CH₂OCH₃) | A balance of moderate steric bulk and potential for stabilizing stereoelectronic (anomeric-type) interactions. This can lead to a more nuanced conformational equilibrium than for simple alkyl groups. | Moderate polarity, hydrogen bond acceptor capability, and potential for improved metabolic stability. |
Experimental and Computational Workflows for Conformational Assessment
A synergistic approach combining experimental and computational techniques is crucial for a thorough understanding of the conformational preferences of the methoxymethylcyclobutane group.[10][11]
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of substituted cyclobutanes in solution.[6] The key is to analyze the proton-proton coupling constants (J-couplings), which are sensitive to the dihedral angles between adjacent C-H bonds.[12][13]
Step-by-Step Methodology:
-
Synthesis: Synthesize the desired methoxymethylcyclobutane derivative. A common route involves the [2+2] cycloaddition of an appropriate alkene with a ketene, followed by reduction and etherification.[14][15][16]
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the unambiguous assignment of all proton and carbon signals.
-
-
Analysis of Coupling Constants:
-
Focus on the long-range four-bond coupling constants (⁴JHH). In cyclobutanes, the ⁴J(eq-eq) coupling is typically around 5 Hz, while the ⁴J(ax-ax) coupling is close to 0 Hz.[6]
-
Measure the observed ⁴JHH values from the ¹H NMR spectrum.
-
-
Determination of Conformational Equilibrium:
-
The observed coupling constant (Jobs) is a weighted average of the coupling constants in the axial (Jax) and equatorial (Jeq) conformers: Jobs = X_ax * J_ax + X_eq * J_eq where X_ax and X_eq are the mole fractions of the axial and equatorial conformers, respectively.
-
By using theoretical values for Jax and Jeq (obtained from computational modeling, see below) and the experimentally measured Jobs, the relative populations of the two conformers can be calculated.
-
Computational Protocol: DFT and Molecular Dynamics for In-Silico Analysis
Computational chemistry provides invaluable insights into the geometries, energies, and dynamic behavior of different conformers.[17][18]
Step-by-Step Methodology:
-
Initial Conformer Search:
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[21]
-
The frequency calculation confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Refined Energy Calculations:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or a composite method like G4).
-
-
Analysis of Stereoelectronic Interactions:
-
Use Natural Bond Orbital (NBO) analysis to investigate potential hyperconjugative interactions, such as the anomeric effect. Look for stabilizing n -> σ* interactions.
-
-
Molecular Dynamics (MD) Simulations:
-
To explore the conformational landscape in a simulated solution environment and at a given temperature, perform MD simulations. This can reveal the dynamics of ring puckering and substituent rotation, providing a more complete picture of the molecule's behavior.[5]
-
Visualizing the Conformational Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Conformational equilibrium of methoxymethylcyclobutane.
Caption: A synergistic workflow for conformational analysis.
Conclusion
The methoxymethylcyclobutane group offers a unique combination of moderate steric bulk and influential stereoelectronic effects, making it a valuable tool for fine-tuning the 3D structure of molecules. Its conformational preferences are more nuanced than those of simple alkyl or even hydroxyl-containing substituents. By employing a combined experimental and computational approach, researchers can gain a deep understanding of these effects and strategically incorporate the methoxymethylcyclobutane moiety to optimize molecular properties for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in their exploration of this promising chemical entity.
References
-
Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. PMC. [Link]
-
Anomeric effect. Grokipedia. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Anomeric effect. Wikipedia. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Caltech Authors. [Link]
-
NMR Spectroscopy of Cyclobutanes. Request PDF. [Link]
-
Cheminformatics Analysis of Organic Substituents: Identification of the Most Common Substituents, Calculation of Substituent Properties, and Automatic Identification of Drug-like Bioisosteric Groups. Journal of Chemical Information and Modeling. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
A Database of Steric and Electronic Properties of Heteroaryl Substituents. ChemRxiv. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society. [Link]
-
Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Steric Scale of Common Substituents from Rotational Barriers of N-(o-Substituted aryl)thiazoline-2-thione Atropisomers. The Journal of Organic Chemistry. [Link]
-
The Anomeric Effect - It's Complicated. Request PDF. [Link]
-
Conformational Sampling. Computational Chemistry Online. [Link]
-
A database of steric and electronic properties of heteroaryl substituents. PDF. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PMC. [Link]
-
Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PMC. [Link]
-
Anomeric Effect Definition. Fiveable. [Link]
-
Stereoelectronic effect. Wikipedia. [Link]
-
Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed. [Link]
-
Conformational restraint in thermal rearrangements of a cyclobutane: 3,4-dicyanotricyclo[4.2.2.0(2,5)]decane. PubMed. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
The main stereoelectronic interactions for cyclohexane. The energies... ResearchGate. [Link]
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Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. SciSpace. [Link]
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Stereoelectronic Effects in Six-Membered Rings. Wipf Group. [Link]
-
Stereoelectronic Effects - A Bridge Between Structure and Reactivity. Wiley. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]
-
Cyclobutane Synthesis Methods Review. Scribd. [Link]
-
Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu. [Link]
-
Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. Scholars' Mine. [Link]
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- 21. researchgate.net [researchgate.net]
Safety Operating Guide
1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride proper disposal procedures
Executive Safety Assessment
Immediate Action Required: This compound is a specialized sulfonyl chloride reagent. Like its class analogs (e.g., Methanesulfonyl chloride), it is an electrophilic corrosive that reacts violently with moisture.
-
Primary Hazard: Reacts with water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.
-
Secondary Hazard: The cyclobutane ring introduces ring strain, potentially increasing the energy of decomposition, though the sulfonyl chloride moiety is the primary reactivity driver.
-
Critical Prohibition: NEVER pour water directly into the pure reagent. This will cause a violent "geyser" effect, projecting corrosive material and acid gas.
Pre-Operational Logistics
Before initiating disposal, you must establish a "controlled destruction" environment.
Engineering Controls & PPE
| Category | Requirement | Rationale |
| Ventilation | Chemical Fume Hood (Sash at <18 inches) | Captures evolved HCl gas and lachrymatory vapors. |
| Hand Protection | Double Nitrile Gloves (min 5 mil) or Silver Shield® | Sulfonyl chlorides penetrate standard latex rapidly. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Pressurized gas release (HCl) poses an explosion/splash risk. |
| Respiratory | N/A (if in hood) | If outside hood, Full-Face Respirator with Acid Gas cartridges is mandatory. |
The Chemistry of Disposal
To dispose of this compound safely, we must chemically convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt .
The Reaction Mechanism:
-
Step 1 (Hydrolysis): The water attacks the sulfur atom, displacing the chloride. This generates the sulfonic acid and HCl gas.
-
Step 2 (Neutralization): The base (NaOH) neutralizes both the generated HCl and the sulfonic acid, preventing gas evolution and heat accumulation.
Standard Operating Procedure (SOP)
Scale: This protocol is designed for laboratory quantities (<100g).
Phase 1: Preparation of the Quench Bath
-
Select a wide-mouth Erlenmeyer flask or beaker (3x the volume of the waste to be treated).
-
Prepare a 20% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
) solution.-
Note:
is milder but will foam vigorously due to release. NaOH avoids foaming but generates more heat.
-
-
Cool the base solution in an ice/water bath to 0–5°C.
Phase 2: Dilution (The "Carrier" Step)
Crucial Safety Step: Do not add neat solid/liquid reagent to the bath.
-
Dissolve the 1-(Methoxymethyl)cyclobutane-1-sulfonyl chloride in an inert solvent (DCM or Toluene) to create a 10-20% solution.
-
Why? This acts as a heat sink and slows the hydrolysis rate.
-
Phase 3: Controlled Addition
-
Using an addition funnel or pipette, add the sulfonyl chloride solution dropwise to the stirred, cooled base solution.
-
Monitor Temperature: Ensure internal temperature does not exceed 20°C.
-
Monitor pH: Periodically check that the solution remains alkaline (pH > 10). If it drops, add more base.
Phase 4: Verification & Packaging
-
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete hydrolysis.
-
Check final pH. Adjust to pH 6–9 using dilute sulfuric acid or additional base.
-
Separation (If organic solvent was used):
-
Use a separatory funnel.
-
Organic Layer: Dispose of as Halogenated Organic Waste (if DCM used).
-
Aqueous Layer: Contains the deactivated sulfonate salt. Collect as Aqueous Chemical Waste.
-
Visualized Workflow (Decision Tree)
Caption: Operational logic flow for the quenching and separation of sulfonyl chloride waste streams.
Waste Stream Management (RCRA Compliance)
Even after neutralization, the resulting material should be treated as chemical waste due to the presence of the organic sulfonate moiety.
| Variable | Specification | RCRA Code (Typical) |
| Primary Waste Code | Corrosive (if pH < 2 or > 12.[1]5) | D002 |
| Solvent Waste Code | If DCM used as carrier | F002 |
| Solvent Waste Code | If Toluene used as carrier | F005 |
| Container Label | "Hazardous Waste - Deactivated Sulfonyl Chloride Reagent" | N/A |
Disposal Route: Do not pour the final aqueous solution down the drain unless explicitly authorized by your facility's Environmental Health & Safety (EHS) officer. The 1-(methoxymethyl)cyclobutane sulfonate byproduct may have unknown aquatic toxicity.
Emergency Contingencies
-
Spill (Outside Hood): Evacuate immediately. The material will react with moisture in the air to form an HCl mist. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if the spill is >100mL.
-
Skin Contact: Immediate water flush for 15 minutes.[2][3][4] Do not wait for symptoms (burns may be delayed).
-
Eye Contact: Flush for 15 minutes. Seek emergency ophthalmological care immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]
-
University of California, San Diego (UCSD). (n.d.). Sulfonyl Chlorides: Chemical Standard Operating Procedure. Retrieved from [Link] (General hazard class guidance).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
